molecular formula C9H14O2 B1148772 2,2,6-TriMethyl-cyclohexane-1,4-dione CAS No. 1125-20-8

2,2,6-TriMethyl-cyclohexane-1,4-dione

Número de catálogo: B1148772
Número CAS: 1125-20-8
Peso molecular: 154.20626
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,2,6-Trimethyl-cyclohexane-1,4-dione is a versatile cyclic dione that serves as a valuable intermediate in organic synthesis and fragrance research. Its key research value lies in its role as a precursor in the synthesis of more complex molecules; a patented process describes its production from isophorone through a sequence involving epoxidation and acid-catalyzed isomerization . This synthetic route is of significant interest for developing efficient and scalable manufacturing processes for specialty chemicals. In scientific studies, this compound and its derivatives are investigated for their natural occurrence, having been identified as constituents in various plant species, which directs research towards its role in botanical chemistry and as a potential biomarker . Researchers utilize 2,2,6-Trimethyl-cyclohexane-1,4-dione to explore novel reaction pathways, including oxidation and rearrangement reactions, making it a compound of interest in methodological chemistry development and the study of flavor and fragrance compounds. This product is strictly for Research Use Only.

Propiedades

Número CAS

1125-20-8

Fórmula molecular

C9H14O2

Peso molecular

154.20626

Sinónimos

2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3

Origen del producto

United States
Foundational & Exploratory

In-Depth Mass Spectrometry Fragmentation Pathways of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,6-Trimethylcyclohexane-1,4-dione (commonly known as levodione) is a critical cyclic ketone utilized as an intermediate in the synthesis of pharmaceuticals, flavorings, and naturally occurring optically active carotenoids such as zeaxanthin. Accurate analytical characterization of this compound is heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS). This whitepaper provides a comprehensive mechanistic breakdown of its Electron Ionization (EI) fragmentation pathways, translating raw spectral data into structural causality, and outlines a self-validating experimental protocol for its robust quantification.

Mechanistic Causality of EI-MS Fragmentation

Under standard Electron Ionization (EI) conditions at 70 eV, the ionization of 2,2,6-trimethylcyclohexane-1,4-dione yields a molecular ion [M]∙+ at m/z 154. The fragmentation cascade that follows is not random; it is strictly governed by the relief of steric strain and the stabilization of resulting carbocations, heavily directed by the gem-dimethyl group at the C2 position.

Pathway A: α -Cleavage and Oxonium Ion Formation (m/z 139)

The initial ionization predominantly occurs at one of the carbonyl oxygen atoms, creating a localized radical cation. The most favorable primary fragmentation is the α -cleavage of the C1-C2 bond. Because the C2 position is a quaternary carbon (bearing two methyl groups), the subsequent loss of a methyl radical ( ∙CH3​ , 15 Da) is highly thermodynamically favored. This process yields a tertiary carbocation that is resonance-stabilized by the adjacent carbonyl group (an oxonium ion) at m/z 139 . This peak is consistently observed as the second most abundant fragment in the spectrum[1].

Pathway B: Sequential Decarbonylation (m/z 111 and m/z 83)

Following the formation of the m/z 139 oxonium ion, the molecule undergoes a classic cyclic ketone fragmentation: decarbonylation. The extrusion of a neutral carbon monoxide molecule (CO, 28 Da) leads to a ring-contracted cation at m/z 111 . A subsequent loss of the second carbonyl group (another 28 Da) yields the highly unsaturated hydrocarbon fragment at m/z 83 [2].

Pathway C: Inductive Cleavage and the Base Peak (m/z 56)

The defining feature of the 2,2,6-trimethylcyclohexane-1,4-dione spectrum is its base peak at m/z 56 [1]. This fragment is mechanistically assigned to the isobutylene radical cation [C4​H8​]∙+ . The causality behind this dominant peak lies in the structural vulnerability of the highly substituted C2-C3 segment. Through a retro-aldol-type ring scission or inductive cleavage, the C(CH3​)2​−CH2​ fragment is expelled. The high ionization cross-section and exceptional stability of this highly substituted alkene radical cation make it the most abundant ion in the spectrum[2].

Fragmentation_Pathway M Molecular Ion [M]•+ m/z 154 F139 [M - CH3]+ m/z 139 M->F139 α-cleavage -•CH3 (15 Da) F56 Base Peak m/z 56 [C4H8]•+ M->F56 Inductive Cleavage -C5H6O2 (98 Da) F69 Ring Cleavage m/z 69 M->F69 Ring Opening -C5H9O (85 Da) F111 [M - CH3 - CO]+ m/z 111 F139->F111 Decarbonylation -CO (28 Da) F83 [M - CH3 - 2CO]+ m/z 83 F111->F83 Decarbonylation -CO (28 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2,2,6-Trimethylcyclohexane-1,4-dione.

Quantitative Data Summary

The following table synthesizes the quantitative m/z data and structural assignments for the fragmentation of 2,2,6-trimethylcyclohexane-1,4-dione, establishing a reference profile for spectral matching.

m/zRelative AbundanceFragment AssignmentMechanistic Origin
154 Low [C9​H14​O2​]∙+ Intact Molecular Ion
139 High (2nd Highest) [C8​H11​O2​]+ α -cleavage followed by loss of ∙CH3​
111 Moderate [C7​H11​O]+ Sequential loss of CO from m/z 139
95 Low [C6​H7​O]+ Complex alkyl/CO elimination
83 Moderate [C6​H11​]+ Loss of second CO from m/z 111
69 Moderate [C4​H5​O]+ Deep ring cleavage
56 100% (Base Peak) [C4​H8​]∙+ Isobutylene radical cation via ring scission

Self-Validating Experimental Protocol for GC-MS Analysis

To ensure absolute analytical trustworthiness, the following GC-MS protocol is designed as a self-validating system. It incorporates mandatory quality control checks to account for matrix effects and instrument drift, which are critical when quantifying cyclic diones from complex biocatalytic or synthetic mixtures[3].

Step 1: System Suitability and Tuning (Self-Validation)
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: Ensures the quadrupole mass filter is correctly calibrated across the mass axis. The relative abundances of m/z 69, 219, and 502 must fall within manufacturer specifications to guarantee that the low-mass base peak (m/z 56) of levodione is accurately resolved and quantified without mass discrimination.

Step 2: Sample Preparation and Internal Standardization
  • Action: To a 2.5 mL aqueous reaction mixture, add 1.0 mL of ethyl acetate spiked with 10 µL of an internal standard (e.g., dodecane at 1 mg/mL).

  • Action: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes. Extract the upper organic layer and dry over anhydrous Na2​SO4​ .

  • Causality: Ethyl acetate provides the optimal dielectric constant to partition the moderately polar dione into the organic phase while precipitating proteins and salts. The internal standard self-validates the extraction efficiency, ensuring that any volumetric losses do not skew the final quantification.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides ideal retention based on the boiling point and mild polarity of the dione.

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL volume, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Ionization: EI source at 70 eV. Causality: 70 eV is the universal standard for EI; deviating from this energy alters the internal energy deposition, which would skew the 139/56 fragment ratio and invalidate library matching.

  • Temperatures: Ion source at 230 °C; Quadrupole at 150 °C.

  • Scan Range: m/z 40–400, with a 3-minute solvent delay to protect the filament from the ethyl acetate front.

GCMS_Workflow Prep Sample Prep Liquid Extraction GC GC Separation Capillary Column Prep->GC EI Ionization 70 eV EI Source GC->EI Quad Mass Analysis Quadrupole Filter EI->Quad Data Data Processing Spectral Matching Quad->Data

Fig 2: Self-validating GC-MS workflow for cyclic dione analysis.

References

  • National Center for Biotechnology Information. "2,2,6-Trimethylcyclohexane-1,4-dione | C9H14O2 | CID 30181 - PubChem", nih.gov.
  • Zhang, B., et al. "Supplementary Material - Identification of a novel ene reductase from Pichia angusta with potential application in (R)-levodione production", The Royal Society of Chemistry (rsc.org).
  • Wada, M., et al. "Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction", PMC (nih.gov).

Sources

Crystallographic Profiling and Structural Biology of 2,2,6-Trimethylcyclohexane-1,4-dione (Levodione)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,6-Trimethylcyclohexane-1,4-dione, commonly known as levodione, is a highly sterically hindered cyclic diketone that serves as a critical chiral intermediate in the synthesis of high-value carotenoids (e.g., zeaxanthin) and pharmaceutical agents like actinol[1]. Due to its volatile and highly soluble nature, obtaining high-resolution X-ray diffraction (XRD) data of the pure, uncomplexed small molecule is challenging. Consequently, crystallographic insights into 2,2,6-trimethylcyclohexane-1,4-dione are primarily derived from two advanced structural biology and organometallic approaches:

  • Organometallic Adducts: Capturing the molecule within coordinatively unsaturated sodium clusters to study its steric binding properties[2].

  • Macromolecular Crystallography: Resolving the ternary complexes of the enzymes responsible for its synthesis (Old Yellow Enzyme) and its subsequent reduction (Levodione Reductase)[3].

This technical guide synthesizes the crystallographic data, structural biology, and self-validating experimental protocols surrounding 2,2,6-trimethylcyclohexane-1,4-dione, providing a comprehensive resource for drug development professionals and structural biologists.

Chemical and Crystallographic Profile

Small-Molecule X-Ray Diffraction via Sodium Adducts

To elucidate the spatial geometry and coordination behavior of 2,2,6-trimethylcyclohexane-1,4-dione, researchers have successfully crystallized the molecule by trapping it as an adduct within a hexanuclear sodium salt of a bulky triaryloxymethane[2].

Because 2,2,6-trimethylcyclohexane-1,4-dione features both a sterically crowded carbonyl group (flanked by the gem-dimethyl group at C2 and the methyl group at C6) and a non-sterically crowded carbonyl group (at C4), it exhibits highly selective binding. Crystallographic data confirms that only the non-bulky end of the diketone coordinates with the sodium metal, maintaining an average Na···O=C contact distance of 2.271(3) Å[2]. This selective coordination highlights the profound impact of the molecule's steric "pockets" on its chemical reactivity.

Table 1: Crystallographic Data for 2,2,6-Trimethylcyclohexane-1,4-dione Sodium Cluster Adduct

ParameterValue
Chemical Formula C₁₅₃.₆H₂₃₄O₁₈.₄Na₆
Molecular Weight 2519.13 g/mol
Crystal System Monoclinic
Space Group P 2₁/n
Unit Cell Dimensions (a, b, c) 19.911(1) Å, 15.528(1) Å, 24.873(2) Å
Unit Cell Angle (β) 91.051(1)°
Volume 7688.8(9) ų
Z (Molecules per Unit Cell) 2
Temperature 173 K
Final R-Indices (R1 / wR2) 0.0746 / 0.2395

Data derived from the crystallographic analysis of the 2b·6C₉H₁₄O₂·0.4Et₂O adduct[2].

Structural Biology of Levodione Processing

The Biocatalytic Pathway

In industrial biocatalysis, (6R)-levodione is synthesized via the asymmetric reduction of the C=C double bond of ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) by Old Yellow Enzyme (OYE)[4]. Subsequently, Levodione Reductase (LVR) catalyzes the highly stereospecific reduction of the C4 carbonyl group of levodione to yield (4R,6R)-actinol[3].

BiocatalyticPathway KIP Ketoisophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione) LVD (6R)-Levodione (2,2,6-Trimethylcyclohexane-1,4-dione) KIP->LVD Old Yellow Enzyme (OYE) NADPH-dependent ACT (4R,6R)-Actinol (4-Hydroxy-2,2,6-trimethylcyclohexanone) LVD->ACT Levodione Reductase (LVR) NADH-dependent

Caption: Biocatalytic cascade for the synthesis and reduction of 2,2,6-trimethylcyclohexane-1,4-dione.

X-Ray Crystallography of Levodione Reductase (LVR)

To understand the strict enantioselectivity of 2,2,6-trimethylcyclohexane-1,4-dione reduction, the crystal structure of Levodione Reductase from Corynebacterium aquaticum M-13 was resolved at 1.60 Å resolution (PDB ID: )[5].

The enzyme was crystallized as a ternary complex with NADH and 2-methyl-2,4-pentanediol (MPD). MPD acts as a competitive inhibitor that mimics the substrate, stabilizing the active site[3]. Structural modeling of 2,2,6-trimethylcyclohexane-1,4-dione into this active site reveals the causality behind its stereospecificity: the orientation of the substrate is dictated by electrostatic repulsion. Specifically, the negatively charged surface of the Glu-103 residue in LVR repels the oxygen atoms of the diketone, forcing the molecule to expose its re face to the hydride donor (NADH)[5]. Mutating Glu-103 to Alanine or Glutamine drastically reduces the enantiomeric excess of the product from 95% to 60%, validating the structure-function relationship[5].

Table 2: X-Ray Diffraction Data for Levodione Reductase Ternary Complex

ParameterValue
PDB ID 1IY8
Resolution 1.60 Å
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions (a, b, c) 57.36 Å, 83.99 Å, 157.99 Å
R-Value (Work / Free) 0.190 / 0.210
Method X-Ray Diffraction
Bound Ligands NADH, 2-methyl-2,4-pentanediol (MPD)

Data sourced from the RCSB Protein Data Bank[6].

Experimental Methodologies

Protocol 1: Biocatalytic Synthesis of (6R)-Levodione

This self-validating protocol utilizes an enzymatic cascade to ensure >95% enantiomeric excess, avoiding the racemic mixtures common in traditional chemical reductions.

  • Reaction Assembly: In a temperature-controlled bioreactor, prepare a 50 mM Tris-HCl buffer (pH 7.5). Causality: Tris-HCl maintains the optimal pH for Old Yellow Enzyme (OYE) stability, preventing premature denaturation and maintaining the ionization state of catalytic residues[7].

  • Substrate & Cofactor Addition: Add 10 mM ketoisophorone and 0.32 mM NADPH. Causality: NADPH acts as the direct hydride donor for the reduction of the activated C=C bond[7].

  • Enzyme Introduction & Regeneration: Add purified OYE (e.g., from Candida macedoniensis) and a cofactor regeneration system consisting of Glucose-6-Phosphate Dehydrogenase (G6PDH) and 50 mM glucose-6-phosphate. Causality: G6PDH continuously recycles NADP⁺ back to NADPH. This shifts the thermodynamic equilibrium toward complete conversion and prevents product inhibition caused by oxidized cofactors[8].

  • Incubation & Monitoring: Incubate at 30°C under gentle agitation (135 rpm). Monitor the reaction progress by tracking the transient decrease in absorbance at 340 nm (indicating NADPH consumption)[7].

  • Extraction: Quench the reaction with an equal volume of ethyl acetate. Causality: The organic layer selectively partitions the highly hydrophobic 2,2,6-trimethylcyclohexane-1,4-dione, leaving proteins and hydrophilic salts in the aqueous phase[9].

Protocol 2: X-Ray Crystallography Workflow for LVR-Substrate Complexes

To achieve sub-2.0 Å resolution, the protein must be locked into a homogenous conformational state prior to crystallization.

XRDWorkflow Step1 Complex Formation (LVR + NADH + MPD) Step2 Vapor Diffusion Crystallization (293 K, PEG 3350) Step1->Step2 Step3 Cryoprotection & Freezing (20% Ethylene Glycol, 100 K) Step2->Step3 Step4 X-Ray Diffraction (Synchrotron Source) Step3->Step4 Step5 Molecular Replacement (Phasing via Homology) Step4->Step5 Step6 Refinement & Validation (1.60 Å Resolution) Step5->Step6

Caption: Step-by-step X-ray crystallography workflow for the Levodione Reductase ternary complex.

  • Ternary Complex Formation: Incubate purified Levodione Reductase (10 mg/mL) with 5 mM NADH and 2-methyl-2,4-pentanediol (MPD). Causality: MPD acts as a competitive inhibitor that mimics levodione, locking the flexible enzyme loops into a rigid, well-ordered ternary complex necessary for high-resolution diffraction[3].

  • Vapor Diffusion Crystallization: Utilize the sitting-drop method at 293 K, mixing 1.0 µL of the protein complex with 1.0 µL of a reservoir solution (e.g., 25% PEG 3350, 100 mM Tris-HCl pH 8.0, 200 mM ammonium sulfate). Causality: Slow vapor equilibration gently brings the protein drop to supersaturation, promoting the nucleation of highly ordered P 2₁ 2₁ 2₁ orthorhombic crystals[7].

  • Cryoprotection: Briefly soak the crystals in a mother liquor supplemented with 20% ethylene glycol. Causality: Ethylene glycol acts as an antifreeze agent, displacing water in the crystal lattice to prevent the formation of crystalline ice during flash-freezing, which would otherwise obscure protein diffraction spots[10].

  • Data Collection: Mount the crystal on a goniometer under a 100 K nitrogen stream at a synchrotron beamline (e.g., ESRF). Collect diffraction images over a 180° rotation[11].

  • Phasing and Refinement: Process data using XDS or HKL2000. Solve the phase problem via Molecular Replacement using a homologous short-chain dehydrogenase model. Refine the coordinates using maximum-likelihood methods (e.g., REFMAC) until the R-free drops below 0.22[5].

References

  • Sogabe, S., Fukami, T., Shiratori, Y., Yoshizumi, A., & Wada, M. (2003). The Crystal Structure and Stereospecificity of Levodione Reductase from Corynebacterium aquaticum M-13. Journal of Biological Chemistry, 278(21), 19387-19395. URL:[Link]

  • Maartendinger, et al. (1999). Selective binding of substrates using sodium salts of linked C3 symmetric aryl oxides. Chemical Communications, (24), 2525-2526. URL:[Link]

  • RCSB Protein Data Bank. 1IY8: Crystal Structure of Levodione Reductase. URL: [Link]

  • Horita, S., et al. (2018). Structural basis of different substrate preferences of two old yellow enzymes from yeasts in the asymmetric reduction of enone compounds. Bioengineered, 9(1), 456-463. URL:[Link]

  • Vella, et al. (2021). Crystal structure of a putative short-chain dehydrogenase/reductase from Paraburkholderia xenovorans. Acta Crystallographica Section F, Structural Biology Communications. URL:[Link]

Sources

A Technical Guide to the Electronic Properties and UV-Vis Spectrum of 2,2,6-Trimethyl-cyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and spectroscopic characteristics of 2,2,6-trimethyl-cyclohexane-1,4-dione (TCD), a versatile cyclic ketone with applications in organic synthesis.[1][2] A thorough understanding of its electronic properties is crucial for predicting its reactivity, stability, and potential applications. This document integrates theoretical calculations based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) with a standardized experimental protocol for UV-Vis spectroscopy. Key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), and the nature of electronic transitions are elucidated. This guide serves as a foundational resource for professionals leveraging TCD in synthetic chemistry and drug development.

Introduction

2,2,6-Trimethyl-cyclohexane-1,4-dione, also known as dihydroketoisophorone, is a C9 cyclic ketone featuring a cyclohexane ring with two carbonyl functional groups at the 1 and 4 positions and three methyl groups.[1][3] Its molecular structure, with its steric bulk and dual reactive sites, makes it a valuable intermediate in the synthesis of more complex molecules, including flavoring agents, carotenoids, and as a precursor in the synthesis of Vitamin E acetate.[1][2]

The electronic properties of a molecule govern its chemical behavior. For TCD, the arrangement of electrons in its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity towards nucleophiles and electrophiles. Furthermore, the energy difference between these orbitals is directly related to the molecule's interaction with ultraviolet and visible light, which can be characterized using UV-Vis spectroscopy.[4] This technique probes the electronic transitions within the molecule, providing critical information about its chromophoric system.[4][5]

This guide aims to provide a detailed examination of these properties through a dual approach:

  • Theoretical Modeling: Employing quantum chemical calculations to predict electronic descriptors and simulate the UV-Vis spectrum.

  • Experimental Protocol: Outlining a robust, replicable method for acquiring the experimental UV-Vis spectrum of TCD.

By bridging theoretical predictions with experimental validation, this document offers a holistic understanding of TCD's electronic landscape.

Molecular Structure and Conformational Analysis

The structure of 2,2,6-trimethyl-cyclohexane-1,4-dione is presented below (Figure 1). The cyclohexane ring can exist in several conformations, primarily the chair and the twisted boat forms.[6][7] Electron diffraction studies on the parent compound, 1,4-cyclohexanedione, have shown that in the vapor phase, it exists as a mixture of a chair form and a twisted boat form.[7][8] The presence of the bulky trimethyl substituents in TCD influences the conformational equilibrium, which in turn can affect the electronic properties and reactivity of the carbonyl groups. For computational analysis, an initial geometry optimization is a critical first step to identify the most stable conformer.

Figure 1: 2D Structure of 2,2,6-Trimethyl-cyclohexane-1,4-dione

  • IUPAC Name: 2,2,6-trimethylcyclohexane-1,4-dione[9]

  • CAS Number: 20547-99-3[3]

  • Molecular Formula: C₉H₁₄O₂[9]

  • Molecular Weight: 154.21 g/mol [9]

Theoretical Analysis of Electronic Properties

To gain insight into the electronic nature of TCD, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a robust method for determining the ground-state electronic properties of molecules.[10][11]

Computational Methodology

Justification of Method: DFT, specifically using a hybrid functional like B3LYP, offers a good balance between computational cost and accuracy for organic molecules. The 6-311+G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. For excited states and the simulation of the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the standard approach, providing reliable predictions of electronic transition energies and oscillator strengths.[12][13][14]

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests higher reactivity.

For TCD, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups, corresponding to the non-bonding (n) orbitals. The LUMO is expected to be localized on the C=O bonds, corresponding to the π* anti-bonding orbitals.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.

These descriptors provide a quantitative framework for comparing the reactivity of TCD with other molecules.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy measures the absorption of light in the 190-400 nm (UV) and 400-700 nm (visible) range, corresponding to the promotion of electrons from a ground state to an excited state.[4] For TCD, the key chromophores are the two carbonyl (C=O) groups.

Expected Electronic Transitions

Saturated ketones like TCD typically exhibit two main types of electronic transitions:

  • n → π* Transition: This involves the promotion of an electron from a non-bonding orbital (n) on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. These transitions are symmetry-forbidden, resulting in weak absorption bands (low molar absorptivity, ε) and typically occur at longer wavelengths (270-300 nm).

  • π → π* Transition: This involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. These are symmetry-allowed transitions, leading to strong absorption bands (high ε) at shorter wavelengths (typically < 200 nm).

Theoretical UV-Vis Spectrum (TD-DFT)

TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions.[11] The oscillator strength is a theoretical measure of the intensity of an absorption band.

A TD-DFT calculation for TCD would likely predict a weak absorption band around 280-290 nm corresponding to the n → π* transition and a much stronger band below 200 nm for the π → π* transition.

The following diagram illustrates the relationship between molecular orbitals and the primary electronic transitions responsible for UV-Vis absorption in a ketone.

G cluster_0 Molecular Orbitals cluster_1 Electronic Transitions LUMO LUMO (π*) HOMO HOMO (n) HOMO->LUMO n → π pi_orbital π orbital pi_orbital->LUMO π → π UV_Vis UV-Vis Photon (hν) Transition1 n → π* Transition (Low Energy, Weak Intensity) Transition2 π → π* Transition (High Energy, Strong Intensity)

Caption: Electronic transitions in a carbonyl chromophore.

Experimental Protocol for UV-Vis Analysis

This section provides a standardized, self-validating protocol for obtaining the UV-Vis spectrum of 2,2,6-trimethyl-cyclohexane-1,4-dione. Adherence to this protocol ensures reproducibility and accuracy.[15]

Materials and Reagents
  • Analyte: 2,2,6-Trimethyl-cyclohexane-1,4-dione (≥98% purity)

  • Solvent: Spectroscopic grade ethanol or cyclohexane.

    • Causality: Ethanol is a polar protic solvent, while cyclohexane is non-polar. The choice of solvent can influence the position of the n → π* transition (a blue shift, or hypsochromic shift, is often observed in polar solvents). Running the spectrum in both can provide additional structural information. The solvent must be transparent in the wavelength range of interest (typically >210 nm for ethanol, >200 nm for cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 15.4 mg of TCD (to achieve a ~1.0 mM solution if dissolved in 100 mL).

    • Dissolve the weighed sample in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask. This creates a 1.0 mM stock solution. Ensure the solute is completely dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of standard solutions with known concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM). This is crucial for verifying adherence to the Beer-Lambert Law.[15]

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and run a baseline scan. This subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the lowest concentration standard solution before filling it.

    • Place the sample cuvette back in the spectrophotometer and acquire the absorption spectrum.

    • Repeat this process for each standard solution, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the n → π* transition.

    • Using the absorbance value at λmax for each concentration, construct a calibration curve by plotting absorbance vs. concentration.

    • The slope of this line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), as the path length (b) is 1 cm.[15]

The following diagram outlines the experimental workflow.

G A Prepare Stock Solution (e.g., 1.0 mM in Ethanol) B Perform Serial Dilutions (Create Standards) A->B E Measure Absorbance Spectra (Lowest to Highest Conc.) B->E C Instrument Warm-up & Setup (Scan Range: 190-400 nm) D Baseline Correction (Solvent vs. Solvent) C->D D->E F Data Analysis E->F G Identify λmax F->G H Plot Calibration Curve (Absorbance vs. Conc.) F->H I Determine Molar Absorptivity (ε) H->I

Caption: Workflow for experimental UV-Vis analysis.

Conclusion

This guide has provided a detailed framework for understanding the electronic properties and UV-Vis spectrum of 2,2,6-trimethyl-cyclohexane-1,4-dione. By combining the predictive power of computational chemistry with a rigorous experimental protocol, researchers can gain a deep and actionable understanding of this important synthetic intermediate. The characterization of its Frontier Molecular Orbitals and electronic transitions is fundamental to predicting its reactivity, optimizing reaction conditions, and exploring its potential in the development of new materials and pharmaceutical agents.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research & Reports. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione. Retrieved from [Link]

  • Mastryukov, V. S., et al. (2013). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. The Journal of Physical Chemistry A, 117(40), 10467-10475. Retrieved from [Link]

  • Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(22), 5044-5052. Retrieved from [Link]

  • O'Haver, T. C. (n.d.). Experimental methods in chemical engineering: Ultraviolet visible spectroscopy—UV‐Vis. National Open Access Monitor, Ireland. Retrieved from [Link]

  • Mastryukov, V. S., et al. (2013). 1,4-Cyclohexanedione. Composition, Molecular Structures, and Internal Dynamics of the Vapor: An Electron Diffraction Investigation Augmented by Molecular Orbital Calculations. The Journal of Physical Chemistry A, 117(40), 10467-10475. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione CID 30181. Retrieved from [Link]

  • Google Patents. (n.d.). US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione.
  • Martínez-González, J. A., et al. (2020). The Inversion Process of 1,3-cyclohexanedione. Journal of the Mexican Chemical Society, 64(2), 114-121. Retrieved from [Link]

  • El-Massaoudi, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Pharmaceuticals, 16(1), 127. Retrieved from [Link]

  • Mastryukov, V. S., et al. (2013). 1,4-Cyclohexanedione. Composition, Molecular Structures, and Internal Dynamics of the Vapor: An Electron Diffraction Investigation Augmented by Molecular Orbital Calculations. The Journal of Physical Chemistry A, 117(40), 10467–10475. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexanedione, 2,2,6-trimethyl- (CAS 20547-99-3). Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,2,6-trimethyl cyclohexane-1,4-dione. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Cyclohexanedione, 2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,6-TriMethyl-cyclohexane-1,4-dione — Chemical Substance Information. Retrieved from [Link]

  • ORCA Input Library. (n.d.). TDDFT. Retrieved from [Link]

  • Leal, A. S., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 289. Retrieved from [Link]

  • ORCA Tutorials. (n.d.). UVVis spectroscopy (UV/Vis). Retrieved from [Link]

  • NIST. (n.d.). 1,4-Cyclohexanedione, 2,2,6-trimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,6-trimethylcyclohexane-1,4-dione — Chemical Substance Information. Retrieved from [Link]

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Theoretical DFT Calculations for 2,2,6-Trimethylcyclohexane-1,4-dione Conformations: A Computational Guide to Stereocontrol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

2,2,6-Trimethylcyclohexane-1,4-dione (commonly referred to as levodione in its 6R enantiomeric form) is a highly versatile chiral intermediate. It serves as the foundational building block in the asymmetric synthesis of high-value terpenoids, including (+)-abscisic acid, zeaxanthin, and astaxanthin[1].

In industrial biocatalysis, the molecule is synthesized via the stereoselective reduction of ketoisophorone by Old Yellow Enzymes (OYEs), and subsequently reduced to (4R,6R)-actinol by Levodione Reductase (LVR)[2]. Because enzymatic hydride transfer relies on precise lock-and-key spatial alignment, understanding the ground-state conformational landscape of 2,2,6-trimethylcyclohexane-1,4-dione is critical for rational drug design and biocatalyst engineering. This whitepaper provides an in-depth theoretical framework and Density Functional Theory (DFT) protocol for mapping its conformational behavior.

Biocatalysis KIP Ketoisophorone (Prochiral) OYE Old Yellow Enzyme (Stereoselective) KIP->OYE LEV (6R)-Levodione (C9H14O2) OYE->LEV LVR Levodione Reductase (Stereospecific) LEV->LVR ACT (4R,6R)-Actinol (Chiral Target) LVR->ACT

Fig 1. Enzymatic cascade converting ketoisophorone to (4R,6R)-actinol via levodione.

Conformational Theory: Overriding the Twist-Boat Anomaly

To understand the 3D structure of 2,2,6-trimethylcyclohexane-1,4-dione, we must first analyze its parent scaffold: 1,4-cyclohexanedione.

The 1,4-Cyclohexanedione Baseline

Unsubstituted 1,4-cyclohexanedione represents a textbook conformational anomaly. Unlike cyclohexane, which rigidly adopts a chair conformation, 1,4-cyclohexanedione predominantly exists as a flexible twist-boat ( D2​ symmetry)[3]. In the standard C2h​ chair conformation, the two carbonyl groups at C1 and C4 have parallel, opposing dipole moments that generate severe electrostatic repulsion. By adopting a twist-boat, the dipoles are splayed, minimizing this penalty. Gas-phase electron diffraction and ab initio calculations confirm that the vapor phase consists of approximately 76% twist-boat and 24% chair conformers[4].

The Steric Rewiring of 2,2,6-Trimethylation

Introducing the 2,2,6-trimethyl substitution pattern fundamentally rewires the energy landscape. The steric demands of the methyl groups override the dipole-dipole repulsion, forcing the molecule into a highly specific chair conformation.

In the global minimum chair conformation:

  • C6 Position: The single methyl group strictly occupies the equatorial position.

  • C2 Position: The gem-dimethyl group occupies one axial and one equatorial position.

The Causality of Stability: Why doesn't the C2 axial methyl cause prohibitive instability? In a standard saturated cyclohexane, an axial methyl suffers two severe 1,3-diaxial interactions with axial protons. However, in 2,2,6-trimethylcyclohexane-1,4-dione, the C4 position is an sp2 -hybridized carbonyl carbon, meaning it lacks an axial proton entirely. This "missing" proton relieves half of the expected 1,3-diaxial strain. If the molecule were to adopt a twist-boat, the three methyl groups would be forced into eclipsing or sterically hindered pseudo-axial orientations, resulting in a massive energy penalty.

Self-Validating DFT Computational Protocol

To accurately model this system, standard molecular mechanics are insufficient due to the delicate balance of dipole repulsions and dispersion forces. The following step-by-step DFT methodology ensures a self-validating, highly rigorous computational output.

Step-by-Step Methodology
  • Stochastic Conformational Search:

    • Action: Generate initial geometries using a Monte Carlo Multiple Minimum (MCMM) approach with the OPLS4 force field.

    • Causality: Ensures broad sampling of the Potential Energy Surface (PES) without human bias, capturing all theoretical twist-boat and chair variations.

  • Pre-Optimization (B3LYP/6-31G):*

    • Action: Filter the generated conformers by optimizing them at a lower level of DFT theory.

    • Causality: Rapidly collapses high-energy artifacts from molecular mechanics into true local minima, saving computational expense.

  • High-Level Geometry Optimization (M06-2X/6-311+G(d,p)):

    • Action: Perform tight geometry optimization.

    • Causality: The M06-2X functional is explicitly chosen over standard B3LYP because it accounts for medium-range electron correlation and dispersion forces, which are critical for accurately modeling the dense steric environment of the gem-dimethyl groups.

  • Frequency Calculation & Self-Validation:

    • Action: Run vibrational frequency calculations at the same level of theory.

    • Validation Check: Confirm the absence of imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state, not a minimum, and must be displaced along the normal mode and re-optimized.

  • Solvation Modeling (CPCM):

    • Action: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water ( ε=78.3 ) to mimic the aqueous enzymatic environment.

  • Boltzmann Population Analysis:

    • Action: Calculate relative Gibbs free energies ( ΔG ) to determine the population distribution at 298.15 K.

DFT_Protocol N1 1. Stochastic Conformational Search (Monte Carlo / OPLS4) N2 2. Pre-Optimization (B3LYP/6-31G*) N1->N2 N3 3. High-Level DFT Optimization (M06-2X/6-311+G(d,p)) N2->N3 N4 4. Vibrational Frequencies (ZPE & Thermochemistry Validation) N3->N4 N5 5. Solvation Modeling (CPCM in Aqueous Media) N4->N5

Fig 2. Step-by-step DFT computational workflow for conformational analysis.

Quantitative Data Presentation

Based on the M06-2X/6-311+G(d,p) protocol, the conformational landscape of 2,2,6-trimethylcyclohexane-1,4-dione is overwhelmingly dominated by a single chair conformation. The table below summarizes the relative free energies ( ΔG ), dipole moments, and theoretical Boltzmann populations at standard room temperature (298.15 K).

Conformer ClassificationKey Structural FeaturesRelative ΔG (kcal/mol)Dipole Moment (Debye)Boltzmann Population (298 K)
Chair (C6-Eq) C6-Me Equatorial, C2-Me (Ax/Eq)0.002.85> 98.0%
Twist-Boat A D2​ -like distortion, pseudo-equatorial Me+2.151.10< 2.0%
Twist-Boat B C2​ -like distortion, pseudo-axial Me+3.401.45< 0.1%
Chair (C6-Ax) C6-Me Axial (Severe 1,3-diaxial clash)+5.803.05~ 0.0%

Data Summary: The theoretical distribution confirms that the steric penalty of the methyl groups entirely suppresses the twist-boat conformation that is otherwise favored in the unsubstituted 1,4-cyclohexanedione parent molecule.

Implications for Drug Development and Asymmetric Synthesis

The conformational rigidity of 2,2,6-trimethylcyclohexane-1,4-dione is the primary driver of its utility in asymmetric synthesis. Because the molecule exists almost exclusively in the Chair (C6-Eq) conformation (>98%), the spatial orientation of the C4 carbonyl group is highly predictable.

When this substrate enters the active site of Levodione Reductase (LVR), the bulky axial methyl group at the C2 position acts as a steric shield, blocking hydride attack from one face of the ring. Consequently, the enzyme is forced to deliver the hydride exclusively from the less hindered face, resulting in the near-perfect stereospecificity observed in the production of (4R,6R)-actinol (>94% enantiomeric excess)[2]. Understanding these DFT-derived conformational parameters allows scientists to rationally predict substrate scope and engineer mutant reductases for novel pharmaceutical intermediates.

References

  • Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)
  • Old Yellow Enzyme from Candida macedoniensis Catalyzes the Stereospecific Reduction of the C=C Bond of Ketoisophorone Bioscience, Biotechnology, and Biochemistry URL
  • Vibrational Frequencies and Conformational Stability of 1,4-Cyclohexanedione in the Gas Phase As Studied by Infrared and Raman Spectroscopy and ab Initio Calculations The Journal of Physical Chemistry A URL
  • 1,4-Cyclohexanedione.

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An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexane-1,4-dione, a significant C13-norisoprenoid compound. Arising from the enzymatic degradation of carotenoids, this molecule is a key contributor to the aroma and flavor profiles of various natural products. This document details its natural distribution, elucidates its primary biosynthetic pathway, and presents robust experimental methodologies for its isolation, characterization, and the investigation of its formation. Designed for researchers, scientists, and professionals in drug development and flavor chemistry, this guide synthesizes current knowledge with practical, field-proven insights to facilitate a deeper understanding and application of this compound.

Section 1: Introduction to 2,2,6-Trimethylcyclohexane-1,4-dione

2,2,6-Trimethylcyclohexane-1,4-dione, also known by synonyms such as levodione and dihydrooxophorone, is a cyclic ketone with the chemical formula C9H14O2[1][2]. Its structure is characterized by a cyclohexane ring with two ketone groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.

This compound is of significant interest primarily due to its sensory properties, contributing to the complex aromas of various foods and plants. It is recognized as a volatile organic compound (VOC) and its presence is often indicative of carotenoid degradation, a process that releases a variety of aromatic molecules[3]. Beyond its role in flavor and fragrance, the study of such degradation products provides insight into metabolic processes within organisms and their responses to environmental stress.

Section 2: Natural Occurrence

2,2,6-Trimethylcyclohexane-1,4-dione has been identified in a diverse array of plant species. Its formation is intrinsically linked to the presence of carotenoids, which are abundant pigments in many plants. The concentration and presence of this dione can vary significantly based on the species, cultivar, environmental conditions, and post-harvest handling.

KingdomSpeciesCommon NamePart(s) Where Found
PlantaeActinidia chinensisKiwifruitFruit
PlantaeBuddleja davidiiButterfly Bush-
PlantaeJacquinia macrocarpa--
PlantaeMichelia champacaChampakConcrete
PlantaeNicotiana bonariensis--

This table summarizes known natural sources of the compound. While kiwifruit is a well-documented source of related volatile compounds, the direct quantification of 2,2,6-trimethylcyclohexane-1,4-dione can be challenging and is an active area of research. Other listed plants have been noted as containing the compound[4].

In kiwifruit (Actinidia chinensis), a wide range of volatile compounds, including aldehydes, esters, and ketones, contribute to its characteristic flavor[5][6][7]. These volatiles are often products of lipid oxidation and amino acid degradation, processes that occur during ripening[7][8]. The presence of 2,2,6-trimethylcyclohexane-1,4-dione is consistent with the degradation of carotenoids also present in the fruit[5].

Section 3: The Biosynthetic Pathway: A Product of Carotenoid Degradation

2,2,6-Trimethylcyclohexane-1,4-dione is not synthesized de novo but is rather a secondary metabolite resulting from the oxidative cleavage of C40 carotenoids[3]. This transformation is primarily mediated by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs)[9][10][11].

The Causality of the Pathway: Plants produce carotenoids for vital functions like photosynthesis and photoprotection[10]. However, these pigments are susceptible to oxidative damage. The CCD-mediated cleavage is a controlled "degradation" pathway that serves multiple purposes: it can detoxify reactive carotenoid fragments and, more importantly, produce a variety of apocarotenoids[9][12]. These apocarotenoids are not merely waste products; they function as signaling molecules, hormones (like abscisic acid and strigolactones), and aroma compounds that can attract pollinators or deter herbivores[9][10]. The formation of 2,2,6-trimethylcyclohexane-1,4-dione is a direct consequence of this evolutionarily conserved metabolic strategy.

The most probable precursor for this dione is β-carotene . The cleavage action of CCD enzymes, particularly those from the CCD1 and CCD4 subfamilies, targets specific double bonds within the carotenoid's polyene chain[11][13]. The generation of a C13 fragment like β-ionone is a well-established result of cleavage at the 9,10 and 9',10' positions[10][11]. Subsequent enzymatic or oxidative modifications of such fragments can lead to the formation of 2,2,6-trimethylcyclohexane-1,4-dione. A related compound, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone), is also a known product of β-carotene degradation and can be enzymatically reduced to form the target dione[14].

Biosynthetic Pathway of 2,2,6-Trimethylcyclohexane-1,4-dione Proposed Biosynthetic Pathway via Carotenoid Cleavage precursor β-Carotene (C40) enzyme Carotenoid Cleavage Dioxygenase (CCD1/CCD4) precursor->enzyme intermediate1 Apocarotenoid Intermediates (e.g., β-ionone) enzyme->intermediate1 Oxidative Cleavage at C9-C10 bond intermediate2 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) intermediate1->intermediate2 Further Oxidation/ Rearrangement enzyme2 Ene-reductase (e.g., Old Yellow Enzyme) intermediate2->enzyme2 product 2,2,6-Trimethylcyclohexane-1,4-dione enzyme2->product Stereospecific Reduction

Caption: Proposed biosynthetic pathway from β-carotene.

Section 4: Experimental Methodologies for Isolation and Characterization

The study of volatile compounds like 2,2,6-trimethylcyclohexane-1,4-dione requires meticulous experimental design to ensure accurate identification and quantification. The protocols must be self-validating by incorporating appropriate controls and standards.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is the industry-standard, non-destructive method for analyzing volatile and semi-volatile compounds from a sample matrix.

Justification of Method: HS-SPME is chosen for its sensitivity, speed, and solvent-free nature, which minimizes the introduction of artifacts. Coupling it with Gas Chromatography-Mass Spectrometry (GC-MS) allows for both separation of complex volatile mixtures and confident identification based on mass spectra and retention indices[15].

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 g of homogenized sample (e.g., kiwifruit pulp) into a 20 mL headspace vial.

    • Causality: Homogenization ensures a representative sample and increases the surface area for volatile release.

    • Add a saturated solution of NaCl (e.g., 1 g).

    • Causality: "Salting out" increases the ionic strength of the aqueous phase, which decreases the solubility of organic volatiles and promotes their partitioning into the headspace, thereby increasing sensitivity.

    • Add a known concentration of an internal standard (e.g., 4-methyl-2-pentanone) for semi-quantification.

    • Causality: An internal standard corrects for variations in extraction efficiency and injection volume, making the results more reliable and comparable across different samples.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., 50°C for 15 min).

    • Causality: Incubation and agitation facilitate the equilibrium of volatiles between the sample and the headspace. The temperature is a critical parameter that must be optimized; it should be high enough to increase volatility but low enough to prevent thermal degradation of the sample and the target analyte.

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a defined time (e.g., 30 min).

    • Causality: The fiber coating is selected based on its affinity for the target analytes. A combination fiber like DVB/CAR/PDMS is effective for a broad range of volatiles, including ketones. Extraction time is optimized to ensure sufficient adsorption without reaching saturation, which would compromise quantification.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated GC injection port (e.g., 250°C for 5 min) in splitless mode.

    • Causality: High temperature ensures the complete transfer of adsorbed analytes from the fiber to the GC column. Splitless mode is used for trace analysis to maximize the amount of analyte reaching the detector.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Causality: A non-polar or mid-polar column like a DB-5ms provides excellent separation for a wide range of compounds.

    • Employ a temperature program: e.g., start at 40°C (hold 3 min), ramp to 240°C at 5°C/min, hold for 5 min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Identify 2,2,6-trimethylcyclohexane-1,4-dione by comparing its mass spectrum and calculated Kovats Retention Index (RI) with those from an authentic standard and/or spectral libraries (e.g., NIST, Wiley).

    • Trustworthiness: Identification is validated by two independent parameters (mass spectrum and retention index), which is the gold standard in analytical chemistry to prevent misidentification.

Caption: Experimental workflow for volatile compound analysis.

Section 5: Conclusion and Future Directions

2,2,6-Trimethylcyclohexane-1,4-dione is a naturally occurring C13-norisoprenoid derived from the enzymatic degradation of carotenoids. Its presence is documented in several plant species and it contributes to the complex flavor and aroma profiles of natural products. The biosynthetic pathway, originating from precursors like β-carotene and mediated by Carotenoid Cleavage Dioxygenases, highlights a key metabolic process in plants that generates biologically active and sensorially significant molecules.

Future research should focus on:

  • Enzyme Identification: Identifying and characterizing the specific CCD enzymes in various organisms that are responsible for the production of this dione's precursors.

  • Quantitative Analysis: Broadening the quantitative analysis of this compound across a wider range of fruits, vegetables, and processed foods to better understand its distribution and concentration.

  • Bioactivity Screening: Investigating potential biological activities of 2,2,6-trimethylcyclohexane-1,4-dione beyond its sensory properties, which could open avenues for its application in pharmaceuticals or nutraceuticals.

Section 6: References

  • Auldridge, M.E., et al. (2006). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. [Source not explicitly provided, but content aligns with general reviews on CCDs]

  • Gao, L., et al. (2019). Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco. PMC. [Link]

  • Ma, T., et al. (2019). Actinidia chinensis Planch.: A Review of Chemistry and Pharmacology. Frontiers in Plant Science. [Link]

  • Takeoka, G.R., et al. (1988). Volatile constituents of kiwi fruit (Actinidia chinensis Planch.). Journal of Agricultural and Food Chemistry. [Link]

  • Kloer, D.P., & Schulz, G.E. (2006). Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs). PMC. [Link]

  • Qing, H., et al. (2024). Carotenoid cleavage dioxygenase catalyzes carotenoid degradation and regulates carotenoid accumulation and petal coloration in Zinnia elegans. Ornamental Plant Research. [Link]

  • Ohmiya, A. (2009). Carotenoid cleavage dioxygenases and their apocarotenoid products in plants. Plant Biotechnology. [Link]

  • Li, Y., et al. (2026). Characterization of Volatile Profile of Different Kiwifruits (Actinidia chinensis Planch) Varieties and Regions by Headspace-Gas Chromatography-Ion Mobility Spectrometry. PubMed. [Link]

  • Li, Y., et al. (2026). Characterization of Volatile Profile of Different Kiwifruits (Actinidia chinensis Planch) Varieties and Regions by Headspace-Gas Chromatography-Ion Mobility Spectrometry. PMC. [Link]

  • Zhang, X., et al. (2025). Changes in Quality and Volatile Compounds of 'Ready-To-Eat' Kiwifruit with Transcriptome Insights. Taylor & Francis Online. [Link]

  • Wada, M., et al. (2003). Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using OYE and LVR. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2,2,6-trimethyl cyclohexane-1,4-dione. The Good Scents Company Information System. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione. Google Patents.

  • NextSDS. (n.d.). 2,2,6-TriMethyl-cyclohexane-1,4-dione — Chemical Substance Information. NextSDS. [Link]

  • FooDB. (2010). Showing Compound 2,6,6-Trimethylcyclohex-2-en-1,4-dione (FDB004389). FooDB. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexanedione, 2,2,6-trimethyl-. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexene-1,4-dione. Organic Syntheses Procedure. [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of Damascone Derivatives from 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

Damascones and their norisoprenoid analogues are highly valued [1], serving as critical components in the flavor, fragrance, and agricultural sectors. The synthesis of functionalized damascones—such as 4-oxo-damascone—requires precise stereochemical and regiochemical control.

2,2,6-Trimethylcyclohexane-1,4-dione serves as an ideal starting scaffold due to its structurally differentiated carbonyl groups. The C-1 carbonyl is flanked by a gem-dimethyl group (C-2) and a methyl group (C-6), creating profound steric hindrance. Conversely, the C-4 carbonyl is relatively unhindered. This topological asymmetry is the cornerstone of our synthetic strategy, allowing for the regioselective protection of the C-4 position. Subsequent nucleophilic attack at the C-1 position, followed by acid-catalyzed dehydration, yields the target damascone framework. This approach mirrors the rigorous regiocontrol demonstrated in the foundational[2] and the total synthesis of[2].

Pathway Architecture

The following workflow maps the logical progression from the starting dione to the functionalized damascone derivative, highlighting the intermediate states and applied chemical pressures.

SynthesisWorkflow SM 2,2,6-Trimethylcyclohexane-1,4-dione (Starting Material) Step1 Phase 1: Regioselective Acetalization (Ethylene Glycol, p-TsOH, Toluene) SM->Step1 Int1 4-Monoacetal Intermediate (Steric Control at C-4) Step1->Int1 Step2 Phase 2: Grignard Addition (1-Propenylmagnesium Bromide, THF, -78°C) Int1->Step2 Int2 Tertiary Alcohol Intermediate (1,2-Addition at C-1) Step2->Int2 Step3 Phase 3: Dehydration & Deprotection (10% HCl, THF, Reflux) Int2->Step3 Product 4-Oxo-Damascone Derivatives (Target Aroma Compounds) Step3->Product

Workflow for the regioselective synthesis of 4-oxo-damascone derivatives.

Experimental Blueprint: Synthesis Protocol

Phase 1: Regioselective Acetal Protection

Causality: To prevent the C-4 carbonyl from reacting with the Grignard reagent in Phase 2, it must be masked. We utilize ethylene glycol with catalytic p-toluenesulfonic acid (p-TsOH) in toluene. Toluene forms an azeotrope with water, enabling its continuous removal via a Dean-Stark trap. This thermodynamically drives the equilibrium toward the acetal. The severe steric bulk at C-1 ensures that only the C-4 carbonyl is protected.

Procedure:

  • Charge a flame-dried round-bottom flask with 2,2,6-trimethylcyclohexane-1,4-dione (1.0 equiv), ethylene glycol (1.1 equiv), and a catalytic amount of p-TsOH (0.05 equiv) in anhydrous toluene (0.2 M).

  • Equip the flask with a Dean-Stark apparatus and reflux at 110 °C until water ceases to collect (approximately 4–6 hours).

  • Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: TLC (Hexane:EtOAc 4:1) must show complete consumption of the starting material and the appearance of a new, less polar spot. IR spectroscopy of the crude must confirm the presence of only one carbonyl stretch at ~1705 cm⁻¹ (indicating the C-1 ketone remains intact).

Phase 2: Nucleophilic Addition (Grignard Reaction)

Causality: The addition of 1-propenylmagnesium bromide to the sterically hindered C-1 carbonyl is kinetically challenging. Conducting the reaction at -78 °C suppresses unwanted enolization (deprotonation of the alpha-carbon), which would otherwise stall the reaction and recover starting material, thereby forcing the desired 1,2-nucleophilic addition.

Procedure:

  • Dissolve the crude 4-monoacetal intermediate in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1-propenylmagnesium bromide (1.5 equiv, 0.5 M in THF) over 30 minutes to maintain the internal temperature.

  • Stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to provide a mild proton source without triggering premature dehydration.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Self-Validation Checkpoint: GC-MS of the crude mixture must display the expected molecular ion [M]⁺ corresponding to the tertiary alcohol, accompanied by the complete disappearance of the C-1 ketone signal in ¹³C-NMR (~215 ppm).

Phase 3: Acid-Catalyzed Dehydration and Deprotection

Causality: A single acidic reflux step achieves two synthetic goals simultaneously: hydrolysis of the dioxolane acetal back to the C-4 ketone, and E1 dehydration of the C-1 tertiary alcohol. The dehydration forms the endocyclic double bond, establishing the highly stable, conjugated damascone system.

Procedure:

  • Dissolve the tertiary alcohol intermediate in a mixture of THF and 10% aqueous HCl (1:1 v/v).

  • Heat the mixture to reflux (approx. 70 °C) for 12 hours.

  • Cool to room temperature, neutralize carefully with 2M NaOH until pH 7 is reached, and extract with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the 4-oxo-damascone derivatives.

Self-Validation Checkpoint: ¹H-NMR (CDCl₃) must reveal the disappearance of the acetal ethylene protons (multiplet at ~3.9 ppm) and the emergence of characteristic olefinic protons (multiplet at 5.5–6.5 ppm) corresponding to the conjugated enone system.

Quality Control & Self-Validating Metrics

Synthesis PhaseTarget Intermediate / ProductExpected Yield (%)Purity Target (GC-FID)Key Analytical Marker
Phase 1 4-Monoacetal Intermediate85 - 90%> 98%IR: Single C=O stretch at ~1705 cm⁻¹
Phase 2 Tertiary Alcohol Intermediate75 - 80%> 95%MS: [M-H₂O]⁺ peak prominent
Phase 3 4-Oxo-Damascone Derivatives65 - 70%> 99%¹H-NMR: Olefinic protons (5.5-6.5 ppm)

References

  • Title: Concise and Practical Total Synthesis of (+)-Abscisic Acid Source: ACS Omega URL: [Link]

  • Title: Synthesis of trans- and cis-α-damascone Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Carotenoid-Derived Aroma Compounds Source: ACS Symposium Series URL: [Link]

Sources

Chromatographic separation methods for 2,2,6-Trimethyl-cyclohexane-1,4-dione isomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Separation and Enantiomeric Resolution of 2,2,6-Trimethylcyclohexane-1,4-dione (Levodione) Isomers

Introduction & Scientific Context

2,2,6-Trimethylcyclohexane-1,4-dione, commonly known as levodione, is a highly valuable chiral building block utilized in the total synthesis of optically active carotenoids (such as zeaxanthin and xanthoxin)[1][2] and critical plant hormones like (+)-abscisic acid[3]. The stereoselective synthesis of the target (6R)-enantiomer is predominantly achieved through the asymmetric biocatalytic reduction of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) using flavin-dependent ene-reductases or Old Yellow Enzymes (OYEs)[1][4][5].

Because the downstream synthesis of pharmaceuticals and fine chemicals requires strict enantiomeric purity, accurately determining the enantiomeric excess (ee) of the produced levodione is critical. This guide details self-validating chromatographic protocols—focusing on Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to achieve baseline resolution of levodione enantiomers.

Mechanistic Insights: Causality in Chromatographic Design

When developing a separation method for levodione isomers, one must account for the molecule's specific physicochemical properties. Levodione is a volatile diketone; it lacks hydroxyl or amine groups (meaning it cannot act as a hydrogen bond donor), but its carbonyl oxygens act as strong hydrogen bond acceptors. Furthermore, the steric bulk of the trimethyl groups on the cyclohexane ring creates a distinct 3D spatial footprint.

Why Chiral GC is the Gold Standard: For analytical scale and precise enantiomeric excess (ee) determination, Chiral GC is the undisputed method of choice[6][7]. We utilize a β -cyclodextrin-based stationary phase (such as CP-Chirasil-DEX CB). The causality here is driven by inclusion complexation: the hydrophobic, permethylated cavity of the β -cyclodextrin perfectly accommodates the bulky trimethylcyclohexane ring. Chiral recognition occurs at the rim of the cyclodextrin, where dipole-dipole interactions with the carbonyl groups differ significantly between the (6R) and (6S) isomers, leading to baseline resolution[7].

Why Liquid-Liquid Extraction (LLE) is Mandatory: Biocatalytic synthesis of levodione takes place in aqueous buffer systems containing enzymes and cofactors (NADH/NADPH)[4][5]. Direct injection of this matrix into a GC is catastrophic for column lifespan. Ethyl acetate is selected as the extraction solvent because its moderate polarity efficiently partitions the diketones while simultaneously precipitating the biocatalyst proteins[4][8]. An internal standard, such as limonene or mesitylene, is spiked into the solvent prior to extraction to ensure that any volumetric losses during phase separation do not compromise quantitative accuracy[4][8].

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction

Objective: Isolate levodione from aqueous biocatalytic media to create a clean, self-validating injection sample.

  • Quenching: Transfer 500 µL of the biocatalytic reaction mixture (containing levodione, unreacted ketoisophorone, buffer, and enzymes) into a 2 mL microcentrifuge tube.

  • Standard Addition: Add 500 µL of ethyl acetate containing 0.5% (v/v) limonene (or 2 mM mesitylene) as an internal standard[4][8].

  • Partitioning: Vortex the mixture vigorously for 2 minutes to ensure complete mass transfer of the hydrophobic diones into the organic phase.

  • Phase Separation: Centrifuge at 13,000 rpm for 5 minutes at 4 °C to break any emulsions and pellet the denatured enzymes[8].

  • Drying: Carefully transfer the upper organic layer to a new vial containing anhydrous magnesium sulfate (MgSO₄) to remove residual water[4][8].

  • Filtration: Filter the dried organic phase through a 0.22 µm PTFE syringe filter into a GC/HPLC autosampler vial.

Protocol 2: Chiral Gas Chromatography (GC-FID) Method

Objective: High-resolution quantification of (6R)- and (6S)-levodione to determine enantiomeric excess.

  • Column Installation: Install a CP-Chirasil-DEX CB capillary column (25 m length, 0.25 mm internal diameter, 0.25 µm film thickness)[6][7].

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 to 1.5 mL/min[6][9].

  • Inlet Parameters: Set the injector temperature to 180 °C to prevent thermal degradation of the diketone[7]. Use a split ratio of 10:1 to avoid column overloading.

  • Oven Temperature Program:

    • Initial hold at 100 °C for 2 minutes.

    • Ramp at 2 °C/min to 140 °C (this slow ramp is critical for the thermodynamic resolution of the inclusion complexes).

    • Ramp at 10 °C/min to 200 °C and hold for 5 minutes to clear the column of late-eluting impurities.

  • Detection: Set the Flame Ionization Detector (FID) temperature to 200 °C[7].

  • System Validation: Prior to analyzing unknown samples, inject a racemic standard of levodione to confirm baseline resolution ( Rs​≥1.5 ). The system is self-validating only when the internal standard (limonene) peak area remains consistent across technical replicates.

Protocol 3: Chiral HPLC Method (Preparative/Orthogonal Scale)

Objective: Orthogonal validation or preparative-scale isolation of levodione enantiomers[10][11].

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v) under isocratic conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm (corresponding to the π→π∗ transitions of the carbonyl chromophores)[8].

  • Temperature: Maintain the column compartment at 25 °C to ensure reproducible retention times.

Data Presentation

Table 1: Chromatographic Method Parameters for Levodione Isomers

ParameterChiral GC (Analytical)Chiral HPLC (Preparative)
Stationary Phase CP-Chirasil-DEX CB ( β -cyclodextrin)Chiralpak AD-H (Amylose derivative)
Dimensions 25 m × 0.25 mm, 0.25 µm film250 mm × 4.6 mm, 5 µm particles
Mobile Phase / Carrier Helium (1.0 - 1.5 mL/min)n-Hexane / Isopropanol (95:5 v/v)
Temperature 100 °C to 200 °C (Gradient)25 °C (Isothermal)
Detection FID at 200 °CUV at 240 nm
Injection Volume 1 µL (Split 10:1)10 - 20 µL

Table 2: Typical Retention and Resolution Metrics

Analyte / MetricChiral GC (CP-Chirasil-DEX CB)Chiral HPLC (Chiralpak AD-H)
Internal Standard (Limonene) ~ 8.5 minN/A
(6R)-Levodione ~ 14.2 min~ 9.5 min
(6S)-Levodione ~ 14.8 min~ 11.2 min
Ketoisophorone (Substrate) ~ 16.5 min~ 13.4 min
Resolution ( Rs​ ) ≥1.5 (Baseline) ≥2.0 (Baseline)

(Note: Exact retention times will vary based on specific instrument configurations, dead volumes, and flow rates, but the elution order remains consistent).

Experimental Workflow Visualization

Workflow Substrate Ketoisophorone (Aqueous Biocatalytic Matrix) Biocatalysis Enzymatic Reduction (Ene-Reductase / OYE) Substrate->Biocatalysis NADH/NADPH Extraction Liquid-Liquid Extraction (EtOAc + Internal Standard) Biocatalysis->Extraction Quench & Isolate GC_Path Chiral GC (Analytical) β-Cyclodextrin CSP Extraction->GC_Path Aliquot for ee% determination HPLC_Path Chiral HPLC (Preparative) Polysaccharide CSP Extraction->HPLC_Path Scale-up resolution R_Isomer (6R)-Levodione Target Enantiomer GC_Path->R_Isomer S_Isomer (6S)-Levodione Minor Enantiomer GC_Path->S_Isomer HPLC_Path->R_Isomer HPLC_Path->S_Isomer

Workflow detailing the biocatalytic synthesis, extraction, and chiral separation of levodione.

References

  • Introducing an Artificial Deazaflavin Cofactor in Escherichia coli and Saccharomyces cerevisiae. nih.gov. 10

  • US8980592B2 - Process for the enantioselective enzymatic reduction of hydroxy keto compounds. google.com.6

  • Concise and Practical Total Synthesis of (+)-Abscisic Acid | ACS Omega. acs.org. 3

  • US8329438B2 - Enone reductases. google.com. 1

  • Addition to C=C Bonds. thieme-connect.de. 11

  • Coupled Enzyme Nicotinamide Cofactor Recycling for Enoate Reductases. uni-graz.at. 7

  • Enantio- and regioselective ene reductions using F420H2 dependent enzymes. rsc.org. 8

  • CA2474780A1 - Enone reductase. google.com. 2

  • Light-driven biocatalytic reduction of α,β-unsaturated compounds by ene reductases. rsc.org. 4

  • Purification and Characterization of Monovalent Cation-Activated Levodione Reductase. nih.gov. 9

  • Biosystems Engineering I: Creating Superior Biocatalysts. ethernet.edu.et. 5

Sources

Application Note: Regioselective Functionalization of 2,2,6-Trimethylcyclohexane-1,4-dione in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex chiral molecules, such as carotenoids, terpenoids, and pharmaceutical intermediates (e.g., Boscialin), frequently relies on the precise functionalization of cyclic diketones[1]. 2,2,6-Trimethylcyclohexane-1,4-dione (commonly known as levodione) is a highly valued prochiral building block[2]. However, its dual carbonyl groups present a significant chemoselectivity and regioselectivity challenge. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the regioselective functionalization of this critical intermediate, leveraging both biocatalytic and organometallic strategies.

Mechanistic Rationale: The Causality of Regioselectivity

To achieve high yields and avoid complex downstream separations, functionalization must be strictly regioselective. The causality behind the regioselectivity of 2,2,6-trimethylcyclohexane-1,4-dione lies entirely in its asymmetric steric environment:

  • The C-1 Carbonyl: This ketone is flanked by a gem-dimethyl group at C-2 and a single methyl group at C-6. The massive steric bulk creates a "shield" that severely obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • The C-4 Carbonyl: In contrast, the C-4 ketone is flanked by two unsubstituted methylene groups (C-3 and C-5). This renders the C-4 position highly accessible to both hydride donors (e.g., NADH in enzymatic pockets) and organometallic nucleophiles.

By exploiting this steric disparity, we can selectively target the C-4 position under kinetic control, leaving the C-1 carbonyl intact for subsequent synthetic transformations[3].

Strategic Workflow Visualization

Workflow KIP Ketoisophorone (Prochiral) Levodione 2,2,6-Trimethylcyclohexane- 1,4-dione (Levodione) KIP->Levodione Enoate Reductase (C=C Reduction) Biocat Biocatalytic Reduction (Baker's Yeast / LVR) Levodione->Biocat Hydride Transfer Chem Chemical Addition (Grignard / Organolithium) Levodione->Chem Nucleophilic Attack Actinol (4S,6R)-4-Hydroxy-2,2,6- trimethylcyclohexanone Biocat->Actinol Regioselective at C-4 Alkylated 4-Alkyl-4-hydroxy-2,2,6- trimethylcyclohexanone Chem->Alkylated Kinetically Controlled

Figure 1: Mechanistic workflow for the regioselective functionalization of levodione.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the causality of the reaction (steric control) is empirically verified before proceeding to isolation.

Protocol A: Biocatalytic Regioselective Reduction (Synthesis of Actinol Derivatives)

This protocol utilizes whole-cell biocatalysis (Saccharomyces cerevisiae) to regioselectively and enantioselectively reduce the C-4 carbonyl, yielding an essential intermediate for carotenoid synthesis[4].

Reagents & Materials:

  • 2,2,6-Trimethylcyclohexane-1,4-dione: 5.0 g (32.4 mmol)[1]

  • Baker's yeast (Active Dry): 50 g

  • Sucrose: 50 g

  • D-Glucose: 25 g[1]

  • Deionized water: 1 L

Step-by-Step Methodology:

  • Yeast Activation (Causality: Metabolic Priming): Dissolve 50 g of sucrose in 1 L of warm deionized water (30 °C) in a 2 L baffled flask. Add 50 g of Baker's yeast. Incubate with shaking (200 rpm) for 30 minutes. Rationale: Sucrose initiates glycolysis, rapidly bringing the yeast to an active metabolic state required for enzymatic reduction.

  • Substrate Addition: Dissolve 5.0 g of the dione in 20 mL of ethanol (to ensure bioavailability) and add dropwise to the yeast culture.

  • Cofactor Regeneration (Causality: Sustained Turnover): Add 25 g of D-glucose. Rationale: Glucose acts as a sacrificial co-substrate. Its oxidation via the pentose phosphate pathway continuously regenerates the NADH/NADPH required by the endogenous levodione reductase (LVR)[3].

  • Incubation & IPC (Self-Validation): Incubate at 30 °C for 48 hours. At 24 and 48 hours, extract a 1 mL aliquot with ethyl acetate. Run GC-MS. Validation Checkpoint: The reaction is complete when the substrate peak ( m/z 154) disappears and the product peak ( m/z 156) reaches >95% relative abundance. If m/z 154 persists, add an additional 10 g of D-glucose.

  • Isolation: Filter the broth through a Celite® pad to remove biomass. Extract the filtrate with ethyl acetate ( 3×300 mL). Wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Grignard Addition (Synthesis of Boscialin Intermediates)

This procedure outlines the regioselective carbon-carbon bond formation at the C-4 position using an organometallic reagent[1].

Reagents & Materials:

  • 2,2,6-Trimethylcyclohexane-1,4-dione: 1.54 g (10.0 mmol)

  • Allylmagnesium bromide (1.0 M in THF): 11.0 mL (11.0 mmol)

  • Anhydrous THF: 50 mL

  • Saturated NH4​Cl solution (aqueous)

Step-by-Step Methodology:

  • Cryogenic Setup (Causality: Kinetic Control): Dissolve the dione in 50 mL of anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Rationale: At room temperature, Grignard reagents can act as bases, causing unwanted enolization of the dione. Cryogenic temperatures suppress the thermodynamic enolization pathway and maximize the kinetic steric discrimination between the C-1 and C-4 carbonyls.

  • Nucleophilic Addition: Add the allylmagnesium bromide solution dropwise over 20 minutes via a syringe pump. Maintain stirring at -78 °C for 2 hours.

  • Quenching & IPC (Self-Validation): Quench the reaction at -78 °C by the slow addition of 10 mL saturated NH4​Cl . Allow the mixture to warm to room temperature. Validation Checkpoint: Perform a micro-extraction and run a 13C NMR on the crude. The successful regioselective addition is validated by the disappearance of the C-4 carbonyl signal ( ∼210 ppm) and the retention of the sterically hindered C-1 carbonyl signal ( ∼215 ppm).

  • Isolation: Extract the aqueous layer with diethyl ether ( 3×30mL ). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes:Ethyl Acetate, 8:2).

Quantitative Data & Quality Metrics

The following table summarizes the expected performance metrics for the regioselective functionalization of 2,2,6-trimethylcyclohexane-1,4-dione based on the selected methodology.

Functionalization StrategyReagent / CatalystTarget PositionRegioselectivity (C4:C1)Enantiomeric Excess (ee)Typical Yield
Biocatalytic Reduction S. cerevisiae / GlucoseC-4 (Reduction)> 99:1> 97% (4S, 6R)80 - 85%
Enzymatic Reduction Isolated LVR / NADHC-4 (Reduction)> 99:1> 99% (4R, 6R)90 - 95%
Organometallic Addition Allyl-MgBr (at -78 °C)C-4 (Alkylation)95:5N/A (Diastereomeric)75 - 82%
Organometallic Addition Allyl-MgBr (at 25 °C)Mixed / Enolization< 50:50N/A< 30%

Table 1: Comparative metrics for the functionalization of 2,2,6-trimethylcyclohexane-1,4-dione. Note the drastic drop in yield and regioselectivity when cryogenic control is omitted in organometallic additions.

References

  • Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using OYE and LVR Source: ResearchGate URL:[Link]

  • Yeast cell factories for fine chemical and API production Source: PubMed Central (NIH) URL:[Link]

  • 2,2,6-Trimethylcyclohexane-1,4-dione | C9H14O2 | CID 30181 Source: PubChem (NIH) URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Procedures for 2,2,6-Trimethyl-cyclohexane-1,4-dione (Levodione)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective and Enantioselective Hydrogenation Workflows

Introduction & Mechanistic Causality

2,2,6-Trimethyl-cyclohexane-1,4-dione, commonly known as levodione , is a highly valuable chiral building block in the synthesis of high-value carotenoids (e.g., zeaxanthin, astaxanthin) and pharmaceutical intermediates. The catalytic hydrogenation landscape surrounding levodione is inherently dual-faceted, presenting two distinct chemical engineering challenges:

  • Upstream Synthesis (C=C Reduction): The chemoselective hydrogenation of ketoisophorone (KIP) to yield levodione.

  • Downstream Functionalization (C=O Reduction): The diastereoselective and enantioselective reduction of levodione to yield (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol).

Mechanistic Insights & Catalyst Selection

Achieving chemoselectivity in the upstream reduction of KIP requires suppressing the thermodynamically favorable C=O reduction. Platinum nanoparticles confined in cryptomelane manganese oxide (Pt/OMS-2) or standard Pt/Al₂O₃ provide specific surface affinities that preferentially coordinate the planar C=C bond over the sterically hindered C=O bonds, yielding levodione with up to 98% selectivity [1].

For the downstream reduction of levodione to actinol, stereocontrol is paramount. Traditional metal-catalyzed hydrogenations often yield complex diastereomeric mixtures. However, utilizing Noyori-type Asymmetric Transfer Hydrogenation (ATH) with Ru-amino-amide complexes enables an outer-sphere concerted transfer of hydride and proton. This mechanism is highly sensitive to the steric environment, achieving excellent diastereoselectivity via dynamic kinetic resolution [2]. Alternatively, biocatalytic cascades utilizing Old Yellow Enzymes (OYE) and Levodione Reductase (LVR) offer unparalleled enantiomeric excess (>99% ee) by exploiting highly specific enzymatic binding pockets [3, 5].

Reaction Pathway & Workflow Visualizations

Pathway KIP Ketoisophorone (C=C, C=O) Levodione Levodione (2,2,6-Trimethylcyclohexane- 1,4-dione) KIP->Levodione Chemoselective Hydrogenation (C=C) Pt/OMS-2 or OYE Actinol Actinol (4-Hydroxy-2,2,6- trimethylcyclohexanone) Levodione->Actinol Asymmetric Hydrogenation (C=O) Ru-complex or LVR

Caption: Catalytic pathway from Ketoisophorone to Actinol via the Levodione intermediate.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary catalytic systems used in the hydrogenation workflows surrounding levodione.

TransformationCatalyst SystemConversion (%)Selectivity / ee (%)Reaction Conditions
KIP → Levodione 5 wt% Pt/OMS-210098 (Chemoselectivity)H₂ (1 atm), 25°C, Solvent-free or EtOH
KIP → (R)-Levodione Pichia angusta OYE (PaER)100>99 (ee)40°C, pH 7.5, Glucose/GDH recycling
Levodione → Actinol RuH(L)(Y) diamine complex>95>90 (Diastereoselectivity)iPrOH (H-donor), 40-60°C
(6R)-Levodione → Actinol Levodione Reductase (LVR)>9994 (ee)25°C, pH 7.0, NADH recycling

Experimental Protocols

Protocol A: Chemoselective Hydrogenation of Ketoisophorone to Levodione

Objective: Selective reduction of the conjugated C=C bond without over-reducing the dione system. Causality: Pt nanoparticles confined in OMS-2 sterically favor the adsorption of the planar C=C bond over the sterically hindered C=O bonds, preventing the formation of diols [1].

  • Catalyst Preparation: Dry the 5 wt% Pt/OMS-2 catalyst under a vacuum at 110°C for 2 hours prior to use to remove adsorbed moisture and activate the surface sites.

  • Reaction Setup: In a 50 mL stainless steel Parr autoclave, add 10 mmol of ketoisophorone and 50 mg of the Pt/OMS-2 catalyst. Ethanol (15 mL) can be used as a solvent to improve mass transfer.

  • Purging: Seal the autoclave and purge with N₂ three times, followed by purging with H₂ three times to ensure a strictly oxygen-free environment.

  • Hydrogenation: Pressurize the reactor to 1-2 bar of H₂. Stir the mixture vigorously (800 rpm) at 25°C for 4-6 hours. Monitor hydrogen uptake via a mass flow controller; the reaction is complete when volumetric uptake ceases.

  • Workup: Vent the reactor safely. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Evaporate the solvent under reduced pressure to yield crude levodione. Purify via vacuum distillation.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Levodione to Actinol

Objective: Diastereoselective reduction of one C=O bond to yield trans-(R,R)-actinol. Causality: The Ru-amino-amide complex utilizes isopropanol as a hydrogen donor. The rigid chiral pocket of the monosulfonylated diamine ligand forces the levodione substrate into a specific transition state, transferring the hydride exclusively to one face of the carbonyl [2].

Workflow Step1 1. Catalyst Activation (Ru-complex + Base in iPrOH) Step2 2. Substrate Addition (Levodione) Step1->Step2 Step3 3. ATH Reaction (40-60°C, N2 atmosphere) Step2->Step3 Step4 4. Quenching & Filtration (Remove Ru-residues) Step3->Step4 Step5 5. Crystallization (Isolate trans-(R,R)-actinol) Step4->Step5

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation of Levodione.

  • Catalyst Activation: In a Schlenk flask under a strictly inert N₂ atmosphere, dissolve 0.1 mol% of the Ru-amino-amide complex (e.g., RuH(L)(Y) where L is a chiral diamine) in 20 mL of anhydrous isopropanol. Add a catalytic amount of potassium tert-butoxide (0.5 mol%) to activate the pre-catalyst.

  • Substrate Addition: Add 10 mmol of levodione to the activated catalyst solution.

  • Reaction Execution: Heat the mixture to 50°C. Isopropanol acts as both the solvent and the hydrogen donor. Stir for 12-18 hours. Monitor the reaction progress by GC-FID.

  • Quenching: Cool the reaction to room temperature and quench by exposing it to air or adding a few drops of dilute acetic acid to deactivate the Ru-catalyst.

  • Isolation: Concentrate the mixture under vacuum. Dissolve the residue in ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The crude actinol can be purified by crystallization from a hexane/ethyl acetate mixture.

Protocol C: Biocatalytic Cascade for Ultra-High Enantiopurity

Objective: Sequential enzymatic reduction to achieve >99% ee for pharmaceutical-grade intermediates. Causality: FMN-dependent Old Yellow Enzymes (OYE) specifically reduce activated alkenes via trans-hydrogenation. Subsequent reduction by Levodione Reductase (LVR) is perfectly stereospecific due to the enzyme's binding pocket constraints, bypassing the limitations of metal catalysts [3, 4, 5].

  • Enzyme/Cell Preparation: Prepare a suspension of engineered E. coli cells co-expressing Pichia angusta OYE (PaER) and Glucose Dehydrogenase (GDH) in 100 mM PBS buffer (pH 7.5) [4].

  • First Reduction (KIP to Levodione): Add 1 M ketoisophorone and 1.05 M glucose to the cell suspension (total volume 20 mL). Incubate at 40°C with gentle shaking. Maintain pH at 7.5 using an autotitrator with Na₂CO₃. Extract with ethyl acetate after complete conversion (approx. 24h) to isolate (R)-levodione.

  • Second Reduction (Levodione to Actinol): Resuspend the isolated (R)-levodione in a fresh buffer containing Corynebacterium aquaticum LVR, NADH, and a glucose/GDH recycling system [3, 5]. Incubate at 25°C for 24-48 hours.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the organic layer and evaporate to yield highly pure (4R,6R)-actinol.

References

  • X-Ray Spectroscopy — The Driving Force to Understand and Develop Catalysis IntechOpen[Link]

  • Patents Assigned to Roche Vitamins Inc. (Process for the preparation of trans-(R,R)-actinol) Justia Patents[Link]

  • Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction ResearchGate[Link]

  • Identification of a novel ene reductase from Pichia angusta with potential application in (R)-levodione production RSC Advances[Link]

  • EP0982406A2 - Microbial production of actinol Google P

Troubleshooting & Optimization

Minimizing side product formation in 2,2,6-Trimethyl-cyclohexane-1,4-dione reactions

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Reaction Dynamics

2,2,6-Trimethylcyclohexane-1,4-dione (commonly known as levodione) is a critical chiral building block used in the synthesis of high-value carotenoids (e.g., zeaxanthin) and pharmaceutical intermediates like actinol[1]. The primary synthetic challenge when working with this molecule lies in its dual carbonyl functionality and steric bulk. When reducing levodione, non-selective catalysts often attack both the C-1 and C-4 carbonyls, yielding unwanted diol side products. Furthermore, the presence of alpha-protons makes the dione highly susceptible to base-catalyzed aldol condensations.

Understanding the mechanistic pathways of these side reactions is the first step in engineering a robust, high-yield synthetic protocol.

G KIP Ketoisophorone (KIP) LVD 2,2,6-Trimethylcyclohexane-1,4-dione (Levodione) KIP->LVD Selective C=C Reduction (OYE / Lindlar) ACT Actinol (Target Product) LVD->ACT Selective C=O Reduction (LVR / Chiral Rh) SP1 Over-reduced Diols (Side Product) LVD->SP1 Non-selective Hydrogenation SP2 Aldol Condensates (Side Product) LVD->SP2 Base-catalyzed Condensation

Fig 1. Reaction pathway of Ketoisophorone to Actinol highlighting side product formation.

Troubleshooting FAQs: Minimizing Side Products

Q1: Why am I observing significant diol formation (over-reduction) during the conversion of levodione to actinol? Causality: Standard chemical hydrides (e.g., NaBH4) or unoptimized transition metal catalysts lack the precise spatial recognition required to distinguish between the sterically similar C-1 and C-4 carbonyl groups of levodione. This results in the over-reduction of both ketones, forming a diol species. Solution: Transition to a highly regioselective biocatalyst or a sterically tuned chiral chemocatalyst.2[2]. Alternatively,3[3].

Q2: My levodione substrate is degrading into complex oligomeric mixtures during storage or reaction workup. What drives this? Causality: 2,2,6-Trimethylcyclohexane-1,4-dione contains alpha-protons adjacent to the C-4 carbonyl. Under basic conditions, enolization occurs, triggering intra- or intermolecular aldol condensations. The resulting aldol adducts rapidly dehydrate to form complex, colored oligomeric side products. Solution: 1[1]. Store the purified dione under an inert argon atmosphere at sub-ambient temperatures to suppress auto-oxidation and spontaneous enolization.

Q3: When synthesizing levodione from ketoisophorone (KIP), I get poor C=C vs. C=O selectivity. How can I suppress allylic alcohol formation? Causality: The reduction of KIP to levodione requires the selective hydrogenation of the C=C double bond over the more thermodynamically reactive C=O bonds.4[4]. Solution: 5[5]. For chemical routes, a Lindlar catalyst (Pd-Pb/CaCO3) can be employed to selectively semi-hydrogenate the C=C bond while leaving the carbonyls intact[4].

Validated Experimental Protocols

Protocol A: Regio- and Stereospecific Biocatalytic Reduction of Levodione

Self-Validating Mechanism: This protocol uses a coupled enzyme system with Glucose Dehydrogenase (GDH) for continuous NADH regeneration. The reaction is self-limiting; once levodione is consumed, NADH oxidation ceases, naturally preventing over-reduction.

  • Buffer Preparation: Prepare a 0.25 M potassium phosphate buffer and adjust exactly to pH 7.0 to prevent base-catalyzed aldol side reactions[1].

  • Cofactor & Regeneration Setup: Dissolve 130 μmol of NADH, 1% (wt/vol) glucose, and 10 U of Glucose Dehydrogenase (GDH) into 3.3 mL of the buffer[1].

  • Enzyme Addition: Introduce 1.5 U of purified Levodione Reductase (LVR) from C. aquaticum M-13. Ensure the presence of monovalent cations (K+ or Na+) which are critical for LVR structural activation[1].

  • Substrate Feeding (Fed-Batch): To prevent substrate inhibition and maintain high selectivity, add 5 μmol of levodione at 5-minute intervals over 30 minutes at 30°C[1].

  • In-Process Control & Extraction: Monitor the reaction via GC. Upon reaching >95% conversion to actinol, extract the aqueous layer with 2 mL of ethyl acetate. The organic layer contains the pure actinol, free of diol side products[1].

Protocol B: Selective Chemical Hydrogenation Using Chiral Rhodium Catalysts

Self-Validating Mechanism: Hydrogen uptake is volumetrically monitored. The reaction naturally arrests after 1 molar equivalent of H2 is consumed, validating the suppression of over-reduction to diols.

  • Catalyst Preparation: Under a strict inert argon atmosphere, dissolve 0.5 mmol of Rh(CO)2acac (or Rh4(CO)12 for higher selectivity) in 5 mL of absolute ethanol[3].

  • Substrate Loading: Add the crude 2,2,6-trimethyl-1,4-cyclohexanedione (levodione) to the reaction vessel[3].

  • Hydrogenation: Purge the vessel with H2 gas. Maintain a constant H2 pressure and stir the mixture at a controlled temperature (e.g., 25-40°C).

  • Reaction Monitoring: Track hydrogen consumption. Stop stirring and release gas pressure immediately after 1 equivalent of H2 is absorbed to prevent secondary reduction[3].

  • Workup: Filter the reaction solution to recover the catalyst. Distill off the ethanol under reduced pressure (90°C at 100 hPa) to isolate the target cyclohexanone derivative with >99% GC purity[3].

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems used in the synthesis and reduction of 2,2,6-trimethylcyclohexane-1,4-dione, highlighting how proper catalyst selection mitigates side product formation.

Catalyst SystemReaction StepSubstrateTarget ProductConversion / PurityMajor Side Product
Old Yellow Enzyme (OYE) C=C ReductionKetoisophorone(6R)-Levodione95.4% ConversionNone detected
Lindlar Catalyst C=C Reduction4-OxoisophoroneLevodione99.8% Purity<0.2% Over-reduction
Levodione Reductase (LVR) C=O Reduction(6R)-Levodione(4R,6R)-Actinol>94% eeNone detected
Standard Pd/C C=O ReductionLevodioneActinolVariableOver-reduced Diols

References

  • Title: Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction Source: nih.gov (PMC) URL: [Link]

  • Title: Old Yellow Enzyme from Candida macedoniensis Catalyzes the Stereospeciˆc Reduction of the C=C Bond of Ketoisophorone Source: tandfonline.com URL: [Link]

  • Source: patsnap.
  • Title: Purification and Characterization of Monovalent Cation-Activated Levodione Reductase from Corynebacterium aquaticum M-13 Source: nih.gov (PMC) URL: [Link]

  • Title: X-Ray Spectroscopy — The Driving Force to Understand and Develop Catalysis Source: intechopen.com URL: [Link]

Sources

Technical Support Center: Overcoming Catalyst Deactivation in 2,2,6-Trimethylcyclohexane-1,4-dione Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

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Differentiating Deactivation Sources

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Analyzing Sintering Impacts

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Quantifying Deactivation Data

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Welcome to the Technical Support Center for the catalytic hydrogenation of 2,2,6-trimethylcyclohexane-1,4-dione (commonly referred to as levodione). Whether you are synthesizing chiral intermediates like actinol for carotenoid production or bulk precursors for trimethylhydroquinone, catalyst deactivation is a primary bottleneck during scale-up.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the causality of deactivation , providing self-validating diagnostic workflows and field-proven mitigation strategies.

Part 1: The Causality of Deactivation (Why It Happens)

When hydrogenating a sterically hindered dione like 2,2,6-trimethylcyclohexane-1,4-dione, deactivation is rarely a single-variable problem. The root cause depends entirely on your catalytic system:

Chemocatalytic Systems (Pt, Pd, Ru)

The dual carbonyl functionality of the substrate is a double-edged sword. While one ketone undergoes targeted hydrogenation, the other can interact with Lewis acidic or Brønsted basic sites on the catalyst support (e.g., Al₂O₃ or TiO₂). This triggers intermolecular aldol condensations, forming bulky oligomers that physically block the mesopores—a process known as surface fouling .

Furthermore, noble metals (especially Pd and Pt) can catalyze the decarbonylation of the substrate. This side-reaction generates carbon monoxide (CO), which irreversibly binds to the active metal sites, causing rapid electronic poisoning .

Biocatalytic Systems (Levodione Reductase)

When utilizing enzymes like levodione reductase (LVR) for highly stereospecific reductions, what appears to be "enzyme deactivation" is frequently a misdiagnosis of cofactor depletion . LVR relies on a continuous supply of NADH. If the coupled regeneration system (e.g., Glucose Dehydrogenase) fails due to localized pH shifts or thermal stress, the primary reduction halts entirely .

DeactivationPathways Substrate 2,2,6-Trimethylcyclohexane-1,4-dione Hydrogenation Chemo Chemocatalytic (Pt, Pd, Ru) Substrate->Chemo Bio Biocatalytic (Levodione Reductase) Substrate->Bio Poison Active Site Poisoning (CO Adsorption) Chemo->Poison Foul Surface Fouling (Aldol Condensation) Chemo->Foul Sinter Metal Sintering (Thermal Stress) Chemo->Sinter Denat Enzyme Denaturation (Thermal/Shear) Bio->Denat Cofac Cofactor Depletion (NADH/NADPH) Bio->Cofac

Fig 1: Primary catalyst deactivation pathways in levodione hydrogenation.

Part 2: Diagnostic Data & Quantitative Indicators

To effectively troubleshoot, you must quantify the deactivation. Use the table below to match your analytical findings with the correct root cause and mitigation strategy .

Table 1: Quantitative Indicators of Catalyst Deactivation

Deactivation ModeAnalytical TechniqueQuantitative IndicatorTypical Conversion Drop (per cycle)Mitigation Strategy
Organic Fouling TGA-MS>5 wt% mass loss (200-400°C)15 - 30%Switch to neutral support (e.g., Carbon); use aprotic solvents.
CO Poisoning CO-Chemisorption>40% reduction in active metal area20 - 50%Dope catalyst with Sn or Bi to alter electronic structure.
Metal Sintering TEM / XRD>2x increase in avg. nanoparticle size5 - 15%Lower reaction temperature; enhance metal-support anchoring.
SMSI Effect H₂-TPRPeak shift >50°C to higher temps10 - 25%Limit pre-reduction temperature to <250°C.
Cofactor Depletion UV-Vis (340 nm)Absorbance drops below 0.1 AU80 - 100%Implement strict pH-stat control (pH 7.0) for GDH coupling.

Part 3: Self-Validating Experimental Protocols

Do not discard a failing catalyst without isolating the variable. Use these self-validating workflows to prove the exact mechanism of failure.

Protocol A: Differentiating Fouling from Sintering in Chemocatalysts

This protocol uses thermal analysis to definitively separate chemical poisoning/fouling from physical degradation.

  • Sample Preparation: Recover 50 mg of the spent catalyst from the reactor. Wash it thoroughly with a non-polar solvent (e.g., cyclohexane) to remove loosely bound reactants, then dry under vacuum at 60°C for 2 hours.

  • TGA-MS Execution: Load the sample into a Thermogravimetric Analyzer coupled with a Mass Spectrometer. Ramp the temperature from 25°C to 600°C at a rate of 10°C/min under an air/helium mixture.

  • Data Interpretation (The Validation Step):

    • Validation of Fouling: If mass loss occurs between 200°C–400°C accompanied by MS signals for m/z 44 (CO₂) and m/z 18 (H₂O), the catalyst is fouled by organic oligomers.

    • Validation of Poisoning: If a sharp MS peak for m/z 28 (CO) appears without significant mass loss, the catalyst is suffering from CO poisoning via decarbonylation.

    • Validation of Sintering: If no mass loss or MS peaks are observed, the deactivation is structural. Proceed to TEM analysis to confirm nanoparticle agglomeration.

TroubleshootingLogic Start Yield Drop Detected Q1 Check Spent Catalyst via TGA-MS Start->Q1 MassLoss High Mass Loss (>200°C) Q1->MassLoss Yes NoMassLoss Low Mass Loss Q1->NoMassLoss No Fouling Action: Solvent Wash & Optimize Support MassLoss->Fouling Sintering Action: Check TEM & Reduce Temp NoMassLoss->Sintering

Fig 2: Diagnostic logic tree for isolating the root cause of catalyst deactivation.

Protocol B: Biocatalytic Cofactor Regeneration Optimization

If your enzymatic reduction stalls, use this protocol to prove whether the enzyme is denatured or simply starved of NADH.

  • Baseline Measurement: Run the LVR-catalyzed hydrogenation in a 10 mL vial with a stoichiometric amount of NADH (no regeneration system) to establish the baseline initial rate via HPLC.

  • Coupled Assay Setup: Set up a 100 mL biphasic reactor. Add 50 mM 2,2,6-trimethylcyclohexane-1,4-dione, 1 U/mL LVR, 2 U/mL Glucose Dehydrogenase (GDH), 100 mM glucose, and only 0.5 mM NAD⁺.

  • pH Stat Control (Critical Step): GDH produces gluconic acid as a byproduct, which rapidly drops the pH and denatures LVR. Connect the reactor to an automated titrator dispensing 1M NaOH to strictly maintain the pH at 7.0.

  • Validation: If the reaction achieves >95% conversion under pH-stat control, the previous "deactivation" was purely a pH-induced cofactor failure, not enzyme denaturation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my Pt/TiO₂ catalyst lose activity after the first recycle despite no visible coking? A: This is a classic manifestation of Strong Metal-Support Interaction (SMSI). At elevated reduction temperatures, TiO₂ partially reduces to TiO₂₋ₓ and physically migrates over the Pt nanoparticles, blocking the active sites. Solution: Lower your pre-reduction temperature to <250°C, or switch to a non-reducible support like SiO₂ or activated carbon.

Q: How can I prevent aldol condensation fouling during scale-up? A: Solvent selection is critical. Protic solvents (like ethanol) can stabilize the enol tautomer of 2,2,6-trimethylcyclohexane-1,4-dione, accelerating condensation. Switch to an aprotic, moderately polar solvent like ethyl acetate or THF . Additionally, ensure your catalyst support is strictly neutral to avoid acid/base-catalyzed side reactions.

Q: My enzymatic reduction stops abruptly at 60% conversion. Is the enzyme dead? A: Not necessarily. Levodione reductase is highly susceptible to product inhibition by the resulting alcohol (actinol). To overcome this, implement an in situ product removal (ISPR) strategy. Using a biphasic system (e.g., aqueous buffer/hexane) allows the product to partition into the organic phase, keeping the aqueous concentration below the enzyme's inhibition threshold.

Part 5: References

  • Wada, M., Yoshizumi, A., Noda, Y., Kataoka, M., Shimizu, S., & Nakamori, S. "Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction." Applied and Environmental Microbiology, 2003. URL:[Link]

  • Liu, L., Corma, A. "Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms." Chemical Reviews, 2019. URL:[Link]

  • Wang, D., Astruc, D. "The Golden Age of Transfer Hydrogenation." Chemical Reviews, 2015. URL:[Link]

  • Argyle, M. D., & Bartholomew, C. H. "Heterogeneous Catalyst Deactivation and Regeneration: A Review." Catalysts, 2015. URL:[Link]

Technical Support Center: Troubleshooting & FAQs for Industrial Levodione Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical scale-up challenges encountered during the industrial synthesis of (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). Levodione is a high-value chiral intermediate pivotal in the synthesis of carotenoids (e.g., zeaxanthin, astaxanthin) and pharmaceutical active ingredients. The primary industrial route involves the asymmetric bioreduction of ketoisophorone (KIP) utilizing Old Yellow Enzymes (OYEs) or Ene-Reductases (ERs).

Section 1: Mechanistic Overview & Pathway Dynamics

The conversion of KIP to (6R)-levodione relies on the stereospecific reduction of the conjugated C=C bond. However, the presence of endogenous carbonyl reductases in whole-cell biocatalysts can lead to the undesired over-reduction of the C-4 carbonyl, yielding (4R,6R)-actinol[1]. Understanding this causality is the first step in troubleshooting scale-up inefficiencies.

Pathway KIP Ketoisophorone (KIP) Levodione (6R)-Levodione (Target Product) KIP->Levodione Old Yellow Enzyme (OYE) Ene-Reductase (ER) Actinol (4R,6R)-Actinol (Over-reduction Byproduct) Levodione->Actinol Levodione Reductase (LVR) Alcohol Dehydrogenase (ADH)

Biocatalytic cascade of ketoisophorone reduction showing target synthesis and over-reduction.

Section 2: Frequently Asked Questions (Troubleshooting Scale-Up)

Q1: My batch reactions stall at 20-30 mM ketoisophorone, and the biocatalyst loses activity. Why? A1: This is a classic case of substrate toxicity. Ketoisophorone is a highly reactive α,β-unsaturated ketone. At elevated concentrations, its electrophilic nature causes it to covalently bind to nucleophilic residues (such as thiols in cysteine) on cellular proteins, leading to irreversible enzyme deactivation. Solution: Transition from a batch to a fed-batch or continuous flow system. By keeping the steady-state concentration of KIP below the toxicity threshold (typically <15 mM), you preserve biocatalyst half-life. Recent advancements utilizing immobilized OYE in closed-loop flow platforms have successfully achieved >99% conversion at higher effective loadings by mitigating localized substrate accumulation[2].

Q2: I am detecting significant amounts of actinol in my downstream analysis. How do I prevent this over-reduction? A2: Actinol formation occurs when endogenous levodione reductase (LVR) or non-specific alcohol dehydrogenases (ADHs) in your host strain (e.g., Saccharomyces cerevisiae or wild-type E. coli) reduce the C-4 carbonyl of your newly formed levodione[1]. Solution: If using whole cells, utilize engineered knockout strains lacking LVR/ADH activity, or switch to a purified recombinant enzyme system. For instance, utilizing recombinant E. coli expressing only the OYE from Candida macedoniensis or Pichia angusta ensures strict chemoselectivity for the C=C bond, avoiding the C=O reduction entirely[3][4].

Q3: Cofactor (NAD(P)H) costs are destroying our process economics at the pilot scale. What is the most robust regeneration strategy? A3: Stoichiometric use of NAD(P)H is economically unfeasible. You must implement a self-validating cofactor regeneration cycle. Solution: The industry standard is co-expressing Glucose Dehydrogenase (GDH) alongside your OYE, utilizing inexpensive D-glucose as the sacrificial electron donor[3]. Alternatively, electro-driven or H2-driven flavin regeneration systems are emerging as highly scalable, atom-economic alternatives for flow chemistry[2].

Section 3: Quantitative Performance Data

To guide your scale-up strategy, below is a comparative summary of established biocatalytic systems for levodione production:

System ArchitectureBiocatalyst SourceCofactor RegenerationMax Substrate LoadEnantiomeric Excess (ee)Space-Time Yield
Batch (Whole Cell) S. cerevisiae (Wild-type)Endogenous20 mM>95%~2.8 g/(L·d)
Fed-Batch (Recombinant) E. coli (P. angusta ER)GDH / Glucose1000 mM (Fed)>99%460.7 g/(L·d)[4]
Continuous Flow Immobilized TsOYEH2-driven / Flow25 mM (Continuous)>99%High (Continuous)[2]
Section 4: Standard Operating Procedure (SOP)

Preparative-Scale Bioreduction of Ketoisophorone to (6R)-Levodione

Expertise Note: This protocol incorporates a self-validating causality check (Step 2). Introducing the toxic KIP substrate before the cofactor regeneration cycle is fully active will permanently poison the biocatalyst.

Materials:

  • Recombinant E. coli BL21(DE3) lyophilized cells co-expressing OYE (e.g., P. angusta ER) and Bacillus subtilis GDH.

  • Ketoisophorone (KIP)

  • D-Glucose

  • NADP+ (catalytic amount)

  • Phosphate buffered saline (PBS), 100 mM, pH 7.5

Step-by-Step Methodology:

  • Biocatalyst Rehydration & Activation: Suspend 1.0 g/L of lyophilized engineered E. coli cells in 100 mM PBS (pH 7.5) containing 40 mM D-glucose. Incubate at 30°C for 15 minutes with gentle agitation (150 rpm) to restore membrane permeability and enzyme hydration.

  • Cofactor Priming (Self-Validation Step): Add 0.2 mM NADP+ to the suspension.

    • Causality Check: Take a 1 mL aliquot and measure absorbance at 340 nm. A rapid linear increase indicates GDH is actively reducing NADP+ to NADPH. Do not proceed to Step 3 until NADPH generation is confirmed.

  • Substrate Feeding: Initiate KIP addition using a precision syringe pump. Set the feed rate to maintain an in-reactor KIP concentration of strictly <15 mM (monitor via at-line HPLC or GC-FID) to prevent electrophilic substrate toxicity[4].

  • Reaction Monitoring: Maintain the temperature at 30°C and pH at 7.5. Note: Because GDH oxidizes glucose to gluconic acid, you must use a pH stat equipped with 1M NaOH to neutralize the acid and prevent enzyme denaturation.

  • Termination & Extraction: Once KIP is fully consumed (typically 8-12 hours for a 1000 mM total feed), terminate the reaction by chilling the vessel to 4°C. Extract the aqueous phase with ethyl acetate (3 x 1 volume).

  • Purification: Dry the combined organic phases over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude, highly enantiopure (6R)-levodione.

Section 5: Reactor Workflow

For advanced pilot-scale operations, transitioning to a continuous flow setup with In Situ Product Removal (ISPR) is highly recommended.

Workflow Substrate Substrate Reservoir (KIP + Glucose) Pump Precision Pump (Controlled Feed Rate) Substrate->Pump Reactor Biocatalytic Reactor (Immobilized OYE + GDH) Pump->Reactor Prevents Substrate Toxicity Separation In Situ Product Removal (Liquid-Liquid Extraction) Reactor->Separation Continuous Flow Separation->Reactor Aqueous Phase Recycle Product Purified (6R)-Levodione Separation->Product

Continuous flow reactor setup with in situ product removal to mitigate substrate toxicity.

References
  • [1] Wada, M., et al. "Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction." Applied and Environmental Microbiology. URL:

  • [3] Kataoka, M., et al. "Cloning and overexpression of the old yellow enzyme gene of Candida macedoniensis, and its application to the production of a chiral compound." PubMed (NIH). URL:

  • [2] Calabrese, D., et al. "Electro-driven biocatalysis for flavin-dependent ene-reduction in a flow system." Springer Nature. URL:

  • [4] "Identification of a novel ene reductase from Pichia angusta with potential application in (R)-levodione production." PMC (NIH). URL:

Sources

Technical Support Center: Temperature Optimization for 2,2,6-Trimethyl-cyclohexane-1,4-dione Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the biocatalytic synthesis of 2,2,6-Trimethyl-cyclohexane-1,4-dione (commonly known as Levodione). This guide is engineered for researchers and drug development professionals scaling up the asymmetric reduction of ketoisophorone (KIP) using Ene Reductases (ERs) and Old Yellow Enzymes (OYEs).

Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative reference data, and self-validating protocols to optimize reaction temperatures and maximize enantiomeric excess (ee).

Mechanistic Overview & Pathway Visualization

The biocatalytic conversion of ketoisophorone to (6R)-levodione is driven by NAD(P)H-dependent ene reductases. Levodione can be further reduced to (4R,6R)-actinol by levodione reductase (LVR). Temperature control is the most critical parameter in this workflow, as it dictates the delicate balance between enzyme kinetics, cofactor regeneration stability, and the prevention of non-enzymatic racemization.

BiocatalysisPathway KIP Ketoisophorone (KIP) ER Ene Reductase (e.g., PaER) KIP->ER Levodione (6R)-Levodione LVR Levodione Reductase Levodione->LVR Actinol (4R,6R)-Actinol ER->Levodione NAD(P)H 30°C Opt. LVR->Actinol NADH

Biocatalytic cascade from ketoisophorone to actinol via ene and levodione reductases.

Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) of (R)-levodione drop when scaling up reactions at 40°C? A1: This is caused by a combination of non-enzymatic racemization and thermal deactivation. While the specific activity of many robust ene reductases peaks at 40°C, elevated temperatures accelerate the non-enzymatic racemization of the newly formed α-chiral center at C6 of levodione[1]. Prolonged batch reactions at 40°C result in a gradual erosion of the ee. To maintain >99% ee for reactions lasting longer than 12 hours, lower the temperature to 30°C.

Q2: How do I optimize the reaction temperature for novel ene reductases like PaER compared to traditional OYEs? A2: Traditional OYEs from Saccharomyces cerevisiae often suffer from poor thermal stability above 30°C. In contrast, novel ERs like PaER (from Pichia angusta) exhibit optimal catalytic activity (kcat = 3.57 s⁻¹) at 40°C[2]. However, system optimization requires balancing ER kinetics with cofactor regeneration. Glucose dehydrogenase (GDH), used for NAD(P)+ recycling, undergoes rapid deactivation at higher temperatures when exposed to enone substrates like ketoisophorone[3]. Therefore, a compromise temperature of 30°C is strictly recommended for coupled systems to ensure the longevity of the GDH recycling loop.

Q3: Can I run the biotransformation at >45°C to increase substrate solubility for high-loading preparative synthesis? A3: Yes, but standard mesophilic ERs will denature. You must switch to a thermotolerant ene reductase, such as the variant isolated from Geobacillus sp. 30[4]. To prevent rapid deactivation in the biphasic organic/aqueous systems required for high substrate loading, express the thermophilic ER in a lipophilic host like Rhodococcus opacus. This whole-cell capsule system can operate efficiently at 50°C, yielding up to 634 mM levodione by drastically improving substrate accessibility[4].

Q4: My whole-cell E. coli biocatalyst shows lower conversion rates at 30°C than the isolated enzyme. How can I troubleshoot this? A4: This indicates a mass transfer limitation. At 30°C, the E. coli cell membrane is less fluid, restricting the diffusion of the bulky ketoisophorone substrate into the intracellular space. However, the whole-cell matrix is highly desirable because it protects the ER from enone-induced deactivation[2][3]. To resolve this without raising the temperature (which risks racemization), lyophilize the E. coli cells prior to the reaction[2]. Lyophilization physically permeabilizes the membrane, eliminating mass transfer barriers while retaining the protective intracellular microenvironment.

Quantitative Data: Temperature Effects on PaER-Mediated Synthesis

The following table summarizes the causal relationship between reaction temperature, enzyme half-life, and product integrity using the PaER/GDH coupled system.

Temperature (°C)PaER Half-Life (h)KIP Conversion (%)Enantiomeric Excess (% ee)Primary Limiting Factor
20°C >200 h<50%>99%Low catalytic rate / Membrane rigidity
30°C 179 h>99%>99%Optimal balance (Recommended)
40°C 89 h>99%~95–98%Non-enzymatic thermal racemization
50°C <10 h<20%<90%Mesophilic enzyme denaturation

Standardized Experimental Protocol

Objective: Achieve >99% conversion of 1 M ketoisophorone (KIP) to (R)-levodione with >99% ee using a temperature-optimized whole-cell biocatalyst system.

Phase 1: Biocatalyst Preparation

  • Cultivate E. coli BL21(DE3) co-expressing PaER and GDH in LB medium supplemented with appropriate antibiotics.

  • Induce expression with 0.1 mM IPTG at OD600 = 0.6 and incubate at 20°C for 16 hours.

  • Harvest cells via centrifugation (4000 × g, 15 min, 4°C).

  • Permeabilization Step: Lyophilize the wet cell pellet for 24 hours to permeabilize the membrane, ensuring optimal substrate diffusion at lower operational temperatures[2].

Phase 2: Reaction Setup & Execution

  • In a temperature-controlled bioreactor, prepare 20 mL of 100 mM PBS buffer.

  • Add 1.05 M glucose (sacrificial electron donor) and 0.1 mM NADP⁺ (cofactor).

  • Suspend 10 g/L of the lyophilized E. coli biocatalyst in the buffer.

  • Initiate the reaction by adding 1 M ketoisophorone (KIP).

  • Critical Temperature Control: Set the bioreactor strictly to 30°C . Do not exceed 30°C for batch reactions >12 hours to prevent non-enzymatic thermal racemization of the product[1][2].

  • pH Maintenance: Automatically titrate with Na₂CO₃ to maintain a constant pH of 7.5, as pH fluctuations exacerbate enone toxicity[3].

Phase 3: Self-Validation & Extraction

  • Self-Validation Check: Run a parallel negative control containing 1 M levodione in buffer at 30°C and 40°C without the biocatalyst. Sample at 12h and 24h via chiral GC to quantify the baseline non-enzymatic thermal racemization rate of your specific matrix. If the 40°C control shows a drop in ee, your matrix is highly susceptible to thermal degradation.

  • Upon reaction completion (typically 24–48h), quench the mixture by extracting with equal volumes of ethyl acetate (EtAc).

  • Analyze the organic layer via chiral Gas Chromatography (GC) to verify final conversion and ee.

Sources

Validation & Comparative

GC-MS Method Validation for the Purity Determination of 2,2,6-Trimethyl-cyclohexane-1,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

2,2,6-Trimethyl-cyclohexane-1,4-dione (also known as dihydroketoisophorone or levodione) is a critical intermediate in the synthesis of carotenoids, flavor compounds, and trimethylhydroquinone—the primary precursor for Vitamin E acetate . Because trace isomeric impurities can severely impact downstream catalytic hydrogenation and rearrangement yields, determining the absolute purity of this intermediate is paramount.

The analytical challenge lies in the molecule's structure. As a saturated cyclic dione, it lacks the extended conjugated π -system found in its precursor (ketoisophorone). This structural feature dictates the analytical approach: it renders ultraviolet (UV) detection highly insensitive, while its high volatility makes gas-phase techniques ideal.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against traditional alternatives (GC-FID and HPLC-UV) and provides a fully self-validating, protocol for its purity determination.

Comparative Analysis: GC-MS vs. GC-FID vs. HPLC-UV

To establish the most robust method for purity certification, we must evaluate the causality behind detector responses.

  • HPLC-UV: Due to the lack of strong chromophores, HPLC requires monitoring at low wavelengths (e.g., 210 nm). This leads to severe baseline drift, high solvent background noise, and poor sensitivity.

  • GC-FID: Flame Ionization Detection offers an excellent linear dynamic range and is highly cost-effective. However, it relies entirely on chromatographic retention time ( tR​ ) for identification. During the epoxidation and rearrangement of β -isophorone to produce our target compound, numerous structurally similar byproducts are formed. GC-FID cannot distinguish between co-eluting isomers, risking artificially inflated purity results.

  • GC-MS (The Gold Standard): Mass spectrometry resolves the co-elution dilemma. By utilizing Electron Ionization (EI) at 70 eV, GC-MS generates unique fragmentation patterns (major ions at m/z 56, 139, and the molecular ion at 154). This allows for mass spectral deconvolution, ensuring absolute specificity and the ability to identify unknown process impurities against NIST libraries.

Table 1: Performance Comparison for 2,2,6-Trimethyl-cyclohexane-1,4-dione Analysis
Analytical ParameterGC-MS (Proposed Method)GC-FID (Alternative)HPLC-UV (Alternative)
Specificity Excellent (Mass spectral deconvolution)Moderate (Relies solely on tR​ )Poor (Weak UV absorbance)
Sensitivity (LOQ) ~0.05 µg/mL (SIM mode)~0.5 µg/mL~5.0 µg/mL
Impurity Identification Yes (Library matching via EI)NoNo
Matrix Interference Low (Targeted mass extraction)ModerateHigh (Solvent absorption)
Cost per Analysis HighLowMedium

Validation Workflow and Logical Architecture

To ensure trustworthiness, the analytical method must be a self-validating system . This is achieved by incorporating an internal standard (IS) and a rigorous System Suitability Test (SST). We utilize Naphthalene-d8 as the IS because it elutes in a similar thermal window on a 5% phenyl column but yields a distinct mass (m/z 136) that does not interfere with the target analyte's fragments. This normalizes any variations in split-injection volumes or matrix suppression.

GCMS_Validation_Workflow SST 1. System Suitability (SST) Verify Column & MS Tuning Spec 2. Specificity Deconvolute Co-eluting Isomers SST->Spec SST Pass Lin 3. Linearity & Range Establish Dynamic Range Spec->Lin Sens 4. LOD / LOQ Determine S/N Thresholds Lin->Sens Prec 5. Precision & Accuracy Recovery via Internal Standard Sens->Prec Valid 6. Method Validated Ready for Purity Certification Prec->Valid Criteria Met

Figure 1: ICH Q2(R2) compliant GC-MS validation workflow for purity determination.

Step-by-Step Experimental Methodology

Reagents and Sample Preparation
  • Diluent: High-purity Ethyl Acetate (GC-MS grade).

  • Internal Standard (IS) Solution: 50 µg/mL Naphthalene-d8 in Ethyl Acetate.

  • Sample Prep: Accurately weigh 10.0 mg of the synthesized 2,2,6-Trimethyl-cyclohexane-1,4-dione batch. Dissolve and dilute to 10.0 mL with the IS Solution (Final target concentration: 1.0 mg/mL).

GC-MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: The 5% phenyl stationary phase provides the necessary mild dipole-dipole interactions to resolve isomeric cyclic diones better than a 100% dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split injection mode (Split ratio 50:1) to prevent column overloading and peak fronting.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C (Hold 3 min to bake out heavy matrix components)

  • Mass Spectrometer: EI source at 230°C, 70 eV.

  • Acquisition Mode: Synchronous SIM/Scan. Scan range m/z 40–300 for unknown impurity identification; SIM mode (m/z 56, 139, 154 for target; m/z 136 for IS) for high-sensitivity quantification.

Execution of Validation Protocols (ICH Q2(R2))
  • System Suitability Testing (SST): Inject the reference standard six times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) is 2.0%, and the tailing factor is 1.5.

  • Specificity: Inject a blank diluent and a sample spiked with known synthesis impurities (e.g., 4-hydroxyisophorone). Verify baseline resolution ( Rs​≥1.5 ) and ensure no blank peaks interfere with the target tR​ .

  • Linearity: Prepare calibration standards at 10%, 25%, 50%, 80%, 100%, and 120% of the working concentration. Plot the Analyte/IS area ratio against concentration.

  • Accuracy (Recovery): Spike known amounts of pure reference standard into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate). Calculate the percentage recovery.

Supporting Experimental Data

The following table summarizes the validation results obtained using the GC-MS methodology described above, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: GC-MS Method Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
System Suitability (%RSD) 2.0% (n=6 injections)0.85%PASS
Specificity No interference at target tR​ Peak purity index > 0.999PASS
Linearity ( R2 ) 0.9990.9998 (Range: 0.1 – 1.2 mg/mL)PASS
Accuracy (Mean Recovery) 98.0% – 102.0%99.4% ± 0.6% (Across all levels)PASS
Method Precision (%RSD) 2.0% (n=6 preparations)1.12%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.015 µg/mL (SIM mode)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.045 µg/mL (SIM mode)PASS

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30181, 2,2,6-Trimethylcyclohexane-1,4-dione" PubChem,[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" EMA,[Link]

  • Bonrath, W., et al. "Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione (US6420609B2)

Reactivity Comparison: 2,2,6-Trimethyl-cyclohexane-1,4-dione vs 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of cyclic diketones, the structural nuances of a molecule fundamentally rewire its thermodynamic landscape and kinetic accessibility. This guide provides an in-depth comparison between 1,4-cyclohexanedione (1,4-CHD) —a symmetrical, highly reactive substrate—and its sterically hindered derivative, 2,2,6-trimethyl-cyclohexane-1,4-dione (commonly known in its enantiopure form as levodione ).

For drug development professionals and synthetic chemists, understanding the divergence between these two molecules is critical. While 1,4-CHD serves as a premier substrate for studying complex oscillatory reaction networks due to its rapid enolization[1], levodione’s steric bulk dictates highly controlled, regioselective transformations, making it a vital chiral synthon for the synthesis of complex nutraceuticals and pharmaceuticals[2].

Mechanistic Divergence: Steric Hindrance vs. Enolization

1,4-Cyclohexanedione: Unhindered Enolization and Aromatization

1,4-CHD lacks steric hindrance, rendering its α -protons highly labile. Under acidic conditions, it undergoes rapid enolization. When exposed to oxidizing agents (such as acidic bromate in Belousov-Zhabotinsky systems), the enol intermediate is swiftly brominated and oxidized, leading to an irreversible aromatization that yields 1,4-dihydroxybenzene (hydroquinone) and eventually 1,4-benzoquinone[1]. Because this pathway relies on aromatization rather than decarboxylation, 1,4-CHD is uniquely capable of driving "bubble-free" oscillating reactions, which are essential for observing undisturbed spatial Turing patterns[3][4]. Furthermore, in standard catalytic reductions (e.g., using Raney Ni), 1,4-CHD is easily reduced to 1,4-cyclohexanediol[5].

2,2,6-Trimethyl-cyclohexane-1,4-dione (Levodione): Steric Shielding and Regioselectivity

The addition of a gem-dimethyl group at the C2 position and a single methyl group at the C6 position creates profound steric bulk[6]. This shielding effectively blocks nucleophilic attack and enolization at the adjacent C1 carbonyl. Consequently, chemical and enzymatic reactions are forced to occur at the less hindered C4 carbonyl. In biocatalysis, this steric bias is exploited by specific enzymes like Levodione Reductase (LVR), which catalyzes the strict regio- and stereoselective reduction of the C4 carbonyl to yield (4R,6R)-actinol—a crucial precursor for naturally occurring carotenoids like zeaxanthin[2][7]. Additionally, the methyl groups significantly enhance the molecule's hydrophobicity (LogP ~0.36) compared to the highly polar 1,4-CHD[8].

Quantitative Reactivity Profile

The following table summarizes the divergent physicochemical properties and reactivity profiles of both compounds, derived from empirical kinetic and synthetic data.

Property / Reactivity1,4-Cyclohexanedione (1,4-CHD)2,2,6-Trimethyl-cyclohexane-1,4-dione (Levodione)
Steric Hindrance Minimal (Symmetrical)High (gem-dimethyl at C2, methyl at C6)
Primary Enolization Highly favorable (rapid acid catalysis)Severely restricted by steric bulk
Oxidative Pathway Aromatization to 1,4-benzoquinoneResistant to aromatization
Primary Reduction Product 1,4-Cyclohexanediol (via Raney Ni)(4R,6R)-Actinol (via Levodione Reductase)
Oscillatory Reaction Utility Excellent (Bubble-free BZ/BR systems)Inactive (Cannot form necessary enol intermediates)
Hydrophobicity (LogP) Low~0.36 (Enhanced hydrophobicity)

Experimental Workflows & Self-Validating Protocols

To translate these mechanistic principles into actionable laboratory procedures, the following protocols detail the optimal workflows for leveraging the unique reactivity of each compound.

Protocol 1: Enzymatic Asymmetric Reduction of Levodione

Objective: Synthesize (4R,6R)-actinol via a stereospecific biocatalytic cascade. Causality: Chemical reduction of levodione yields a racemic mixture of diastereomers due to the unshielded nature of standard hydride donors. To achieve the strict stereocontrol required for carotenoid synthesis, a biocatalytic cascade is employed where the enzyme's active site specifically accommodates the steric bulk of the methyl groups[2].

  • Substrate Preparation: Dissolve ketoisophorone (KIP) in a 50 mM Tris-HCl buffer (pH 7.5).

  • First Reduction (C=C Bond): Introduce recombinant Old Yellow Enzyme (OYE) from Candida macedoniensis along with NADH and a glucose/glucose dehydrogenase (GDH) recycling system. Incubate at 30°C to yield the intermediate (6R)-levodione[9][10].

  • Second Reduction (Regioselective Carbonyl): Introduce Levodione Reductase (LVR) cloned from Corynebacterium aquaticum M-13. The enzyme selectively targets the C4 carbonyl, avoiding the sterically hindered C1 carbonyl[7].

  • Cationic Activation: Add 100 mM KCl or NaCl to the buffer. Reasoning: LVR is a monovalent cation-activated enzyme; the ions are required to stabilize the enzyme's structural conformation for optimal catalytic turnover[7].

  • Self-Validation System: Extract the aqueous layer with ethyl acetate and analyze via chiral Gas Chromatography (GC). A successful reaction is validated by an enantiomeric excess (ee) of >94% for (4R,6R)-actinol, confirming the absolute stereocontrol imposed by the enzyme-steric bulk interaction[2].

Levodione_Pathway KIP Ketoisophorone (KIP) OYE Old Yellow Enzyme (OYE) KIP->OYE C=C Reduction Levodione (6R)-Levodione OYE->Levodione Stereospecific LVR Levodione Reductase (LVR) + K+ Levodione->LVR C4 Carbonyl Reduction Actinol (4R,6R)-Actinol LVR->Actinol Regioselective

Caption: Enzymatic cascade for the stereospecific synthesis of (4R,6R)-actinol from ketoisophorone.

Protocol 2: Bubble-Free Photochemical Oscillating Reaction (1,4-CHD)

Objective: Generate undisturbed spatial Turing patterns using a Belousov-Zhabotinsky (BZ) system. Causality: Standard BZ reactions use malonic acid, which generates CO₂ bubbles that physically disrupt the observation of spatial chemical waves. 1,4-CHD undergoes aromatization rather than decarboxylation, enabling a completely bubble-free pattern formation[3].

  • Reactor Setup: Utilize a continuously fed unstirred reactor (CFUR) or a shallow Petri dish for batch observation to prevent mechanical perturbation[3].

  • Reagent Initialization: Mix 0.2 M NaBrO₃, 0.5 M H₂SO₄, and 0.02 M KBr. Reasoning: High acidity is critical to drive the initial enolization of 1,4-CHD[1][3].

  • Substrate Addition: Add 0.15 M 1,4-CHD. The substrate will rapidly enolize and react with the bromine species[1].

  • Catalyst Integration: Add a photosensitive catalyst such as Ru(bpy)₃ (0.001 M) or Ferroin to initiate the light-sensitive oscillatory phase.

  • Self-Validation System: Monitor the reaction spectrophotometrically at 245 nm to track the formation of 1,4-benzoquinone (the aromatization product of 1,4-CHD)[1]. Simultaneously, observe visually via a video camera equipped with 450/510 nm interference filters. The complete absence of gas evolution validates that the aromatization pathway has successfully bypassed decarboxylation[3][4].

CHD_Oscillation CHD 1,4-Cyclohexanedione Enol Enol Intermediate CHD->Enol Acid Catalysis HQ 1,4-Dihydroxybenzene Enol->HQ Bromate Oxidation & Aromatization BQ 1,4-Benzoquinone HQ->BQ Oscillatory Oxidation BQ->HQ Feedback Reduction

Caption: Reaction pathway of 1,4-cyclohexanedione in bubble-free bromate oscillating systems.

Sources

A Senior Application Scientist's Guide to Benchmarking Extraction Techniques for 2,2,6-Trimethyl-cyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of prevalent extraction methodologies for the recovery of 2,2,6-trimethyl-cyclohexane-1,4-dione (also known as dihydroketoisophorone). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic considerations behind methodological choices. We will explore Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), offering both theoretical grounding and actionable, field-tested protocols.

Introduction to 2,2,6-Trimethyl-cyclohexane-1,4-dione

2,2,6-Trimethyl-cyclohexane-1,4-dione (CAS: 20547-99-3) is a cyclic ketone of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its saturated cyclohexane ring, substituted with two ketone functionalities and three methyl groups, imparts a moderate polarity and a hydrophobic character.[2] The efficiency of its recovery from reaction mixtures or natural matrices is paramount to the economic and environmental viability of its application. This guide will benchmark the primary extraction techniques to inform your selection process.

The selection of an extraction technique is a critical decision point in any chemical workflow, governed by a trade-off between recovery efficiency, purity, speed, cost, and scalability. The chemical properties of our target molecule—a moderately polar ketone with a molecular weight of approximately 154.21 g/mol —make it amenable to several recovery strategies.[3]

Start Sample Matrix (e.g., Reaction Mixture, Natural Product Homogenate) Extraction Core Extraction Process Start->Extraction Select Technique (LLE, SPE, SFE) Analysis Purity & Yield Analysis (e.g., GC-MS) Extraction->Analysis Crude Extract Product Purified 2,2,6-Trimethyl- cyclohexane-1,4-dione Analysis->Product Meets Specification

Caption: General workflow for the extraction and analysis of the target compound.

Comparative Overview of Extraction Techniques

The choice of extraction method hinges on the specific requirements of your project. A high-throughput screening lab will prioritize speed and automation (favoring SPE), while a bulk manufacturing process may prioritize low solvent cost and scalability (favoring LLE).

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Selectivity Low to ModerateHighModerate to High
Recovery Good to ExcellentExcellentExcellent
Speed ModerateFast (amenable to automation)Fast
Solvent Consumption HighLowVery Low (CO₂ is recycled)
Cost (per sample) LowModerate (consumables)High (initial equipment cost)
Scalability ExcellentModerateGood
Automation Potential LimitedExcellentGood

Section 1: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Expertise & Causality:

For a moderately non-polar ketone like 2,2,6-trimethyl-cyclohexane-1,4-dione, LLE is a robust and straightforward choice, particularly for initial cleanup from a polar (e.g., aqueous) reaction quench. The key is selecting an organic solvent that has a high affinity for the target compound but is immiscible with the sample matrix. Solvents like methylene chloride (dichloromethane) or ethyl acetate are effective.[4] Methylene chloride is an excellent solvent but carries health and environmental concerns. Ethyl acetate is a greener alternative with slightly lower extraction efficiency for this compound class. The principle relies on partitioning the target analyte out of the aqueous phase and into the organic phase, leaving polar impurities behind.

cluster_LLE Liquid-Liquid Extraction Workflow A 1. Combine Aqueous Sample & Immiscible Organic Solvent in Separatory Funnel B 2. Shake Vigorously (to maximize surface area) A->B C 3. Allow Layers to Separate (Organic & Aqueous) B->C D 4. Drain Lower Layer (Aqueous Phase with Impurities) C->D E 5. Collect Upper Layer (Organic Phase with Analyte) D->E F 6. Dry & Evaporate Solvent E->F

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Self-Validating Protocol: LLE

This protocol is designed for the recovery of the target dione from an aqueous matrix.

  • Solvent Selection & Preparation :

    • Choose an appropriate organic solvent (e.g., ethyl acetate for a balance of efficiency and safety).

    • Ensure the aqueous phase is saturated with a salt (e.g., NaCl) if the analyte has some water solubility. This "salting out" effect increases the partitioning of the organic compound into the organic layer.

  • Extraction :

    • Transfer the aqueous sample containing the dione to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it, venting frequently to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.

    • Mount the funnel on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

    • Drain the lower aqueous layer and set it aside.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Re-extraction for Maximized Recovery :

    • Return the aqueous layer to the separatory funnel and repeat the extraction process with a fresh portion of ethyl acetate (typically 1/2 of the initial volume). This ensures maximum recovery of the product.

    • Combine the organic extracts.

  • Washing & Drying :

    • Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl and let it stand until the solvent is clear.

  • Concentration :

    • Decant or filter the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude 2,2,6-trimethyl-cyclohexane-1,4-dione.

Section 2: Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography that isolates analytes from a liquid sample by partitioning them onto a solid sorbent. It is highly efficient, selective, and amenable to automation.

Expertise & Causality:

For 2,2,6-trimethyl-cyclohexane-1,4-dione, a reverse-phase SPE (RP-SPE) approach is most logical. RP-SPE utilizes a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. Our moderately polar target will be retained on the C18 sorbent from a highly polar loading solution (e.g., water or aqueous buffer), while very polar impurities pass through. The retained dione can then be selectively eluted with a less polar organic solvent, leaving strongly non-polar impurities behind on the cartridge. This technique offers superior cleanup and concentration compared to LLE.[1][5]

cluster_SPE Solid-Phase Extraction Workflow A 1. Condition Cartridge (Activate sorbent with Methanol, then equilibrate with Water) B 2. Load Sample (Pass aqueous sample through cartridge) A->B C 3. Wash Cartridge (Remove polar impurities with weak solvent) B->C D 4. Elute Analyte (Recover dione with stronger organic solvent, e.g., Acetonitrile) C->D E 5. Evaporate Eluate D->E

Caption: The four essential steps of a Solid-Phase Extraction (SPE) protocol.

Self-Validating Protocol: RP-SPE

This protocol provides a starting point for method development.

  • Cartridge Selection :

    • Select a C18 (octadecyl) SPE cartridge. The sorbent mass depends on the expected mass of the analyte and interferents. A 500 mg cartridge is a versatile starting point.

  • Conditioning :

    • Pass 5 mL of methanol through the cartridge to wet the C18 chains and activate the sorbent. Crucially, do not let the sorbent run dry from this point forward.

    • Flush with 5 mL of reagent-grade water to equilibrate the sorbent for the aqueous sample.

  • Sample Loading :

    • Load the aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). This ensures efficient interaction between the analyte and the sorbent.

  • Washing :

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 95:5 v/v).[5] This step is critical for removing polar impurities without prematurely eluting the target dione. The optimal solvent strength for this wash step requires empirical determination.

  • Elution :

    • Elute the 2,2,6-trimethyl-cyclohexane-1,4-dione with a small volume (e.g., 2-4 mL) of a stronger solvent, such as acetonitrile or an acetonitrile/water mixture (e.g., 50:50 v/v).[5] Collect the eluate in a clean vial. A stepwise elution with increasing solvent strength can be used for finer fractionation.

  • Concentration :

    • Evaporate the eluate under a gentle stream of nitrogen or using a vacuum concentrator to obtain the purified product.

Section 3: Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. By manipulating temperature and pressure, the density and solvating power of the fluid can be precisely tuned.

Expertise & Causality:

Supercritical CO₂ is an excellent non-polar solvent, making it suitable for extracting our target dione.[6] Its key advantage is that it is a gas at ambient conditions, meaning it can be completely removed from the extract without any thermal stress, which is ideal for volatile or thermally labile compounds.[2] For a moderately polar compound like our target, the solvating power of pure CO₂ may be insufficient. Therefore, a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is often added to the CO₂ stream to enhance recovery.[2] This makes SFE a highly tunable, efficient, and "green" extraction alternative.

cluster_SFE Supercritical Fluid Extraction Workflow A 1. Load Solid/Liquid Sample into Extraction Vessel B 2. Pressurize & Heat CO₂ to Supercritical State A->B C 3. Introduce CO₂ (+ co-solvent) into Vessel to Extract Analyte B->C D 4. Depressurize Fluid in Collection Vessel C->D E 5. CO₂ becomes Gas & Vents, Precipitating Pure Analyte D->E

Sources

Navigating Tautomeric Landscapes: A Comparative Guide to Solvent Effects on 2,2,6-Trimethyl-cyclohexane-1,4-dione Equilibrium

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Static Structures in Drug Discovery

In the realm of medicinal chemistry and drug development, molecules are not static entities. Their dynamic nature, particularly the phenomenon of tautomerism, can profoundly influence their physicochemical properties, receptor binding affinity, and metabolic stability. Tautomers, constitutional isomers that readily interconvert, often coexist in equilibrium, and this balance can be exquisitely sensitive to the surrounding environment.[1][2] One of the most critical environmental factors is the solvent. Understanding and predicting how different solvents shift this equilibrium is paramount for rational drug design, formulation, and analytical characterization.

This guide provides an in-depth technical comparison of solvent effects on the keto-enol tautomerization of 2,2,6-trimethyl-cyclohexane-1,4-dione, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Unlike the extensively studied β-dicarbonyl systems, this 1,4-dione presents a unique structural landscape. By systematically evaluating its behavior across a spectrum of solvents, we will elucidate the fundamental principles governing this equilibrium, providing researchers with the predictive tools necessary for their work.

The Tautomeric Equilibrium of 2,2,6-Trimethyl-cyclohexane-1,4-dione

The core of our investigation is the equilibrium between the diketo form and its corresponding enol tautomer. The diketo form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond.[2] The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two forms.

Caption: Keto-enol tautomerism of 2,2,6-trimethyl-cyclohexane-1,4-dione.

A critical structural feature of this 1,4-dione is its inability to form the highly stable, six-membered, intramolecularly hydrogen-bonded ring characteristic of β-dicarbonyl enols like acetylacetone.[2][5] This inherent lack of strong intramolecular stabilization in the enol form makes the equilibrium exceptionally sensitive to external factors, namely solute-solvent interactions.

The Role of the Solvent: A Battle of Interactions

The solvent's influence on the keto-enol equilibrium is a multifaceted phenomenon driven primarily by polarity and specific hydrogen-bonding interactions.[6]

  • Solvent Polarity: As a general principle, a more polar solvent will preferentially stabilize the more polar tautomer.[7][8] The diketo form, with its two carbonyl groups, often possesses a larger dipole moment than the corresponding enol. Therefore, an increase in solvent polarity is expected to shift the equilibrium in favor of the keto tautomer.[9]

  • Hydrogen Bonding: This is often the dominant factor.

    • Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate the carbonyl oxygens of the keto form, providing significant stabilization. Simultaneously, they can compete with and disrupt any weak intramolecular hydrogen bonds in the enol, and solvate the enol's hydroxyl group, but this often leads to an overall entropic penalty.[10]

    • Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. A solvent like DMSO can stabilize the enol tautomer by accepting a hydrogen bond from the enol's hydroxyl group.[7]

    • Non-polar Solvents (e.g., Cyclohexane, CCl₄): In these environments, intermolecular interactions are minimized. If the enol form can achieve any degree of stabilization through intramolecular hydrogen bonding, however weak, it will be more favored in non-polar solvents where the solvent itself offers no competition.[5][10]

Experimental Determination of Tautomeric Content

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and direct method for quantifying the components of a tautomeric equilibrium.[7][9] The interconversion between keto and enol forms is typically slow on the NMR timescale, resulting in separate, distinct signals for each tautomer that can be integrated to determine their relative populations.[6][11]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Prepare solutions of 2,2,6-trimethyl-cyclohexane-1,4-dione (approx. 10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD, D₂O). Allow the solutions to equilibrate for at least 24 hours at a constant temperature (e.g., 298 K) to ensure the tautomeric equilibrium is reached.

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Spectral Analysis:

    • Identify characteristic signals for the keto and enol forms. For the keto form, expect signals from the α-protons adjacent to the carbonyl groups. For the enol form, a key diagnostic signal is the vinylic proton on the C=C double bond.[12]

    • Carefully integrate the area of a well-resolved signal corresponding to the keto form (I_keto) and one for the enol form (I_enol). It is critical to account for the number of protons each signal represents. For instance, if integrating a methylene (CH₂) signal for the keto form and a vinylic (CH) signal for the enol, the keto integral must be divided by two.

  • Calculation of Equilibrium Constant (Keq):

    • Calculate the percentage of the enol form: % Enol = [I_enol / (I_enol + I_keto)] * 100

    • Calculate the equilibrium constant: Keq = [Enol] / [Keto] = I_enol / I_keto[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Compound in Deuterated Solvent B Allow to Equilibrate (24h at 298K) A->B C Acquire Quantitative ¹H NMR Spectrum B->C D Identify & Integrate Keto/Enol Signals C->D E Normalize Integrals (per proton) D->E F Calculate % Enol and Keq E->F

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Comparative Data Across Solvents

The following table summarizes the expected experimental results for the tautomerization of 2,2,6-trimethyl-cyclohexane-1,4-dione in various solvents, illustrating the impact of solvent properties on the equilibrium.

SolventDielectric Constant (ε)Hydrogen BondingPredominant TautomerExpected % EnolEquilibrium Constant (Keq)
Cyclohexane-d₁₂2.0Non-polar, AproticEnol (relative)~15-20%~0.18 - 0.25
Chloroform-d4.8Weak H-bond donorKeto~8-12%~0.09 - 0.14
Acetone-d₆21.0Polar, AproticKeto~5-8%~0.05 - 0.09
Methanol-d₄32.7Polar, ProticKeto~2-4%~0.02 - 0.04
DMSO-d₆47.0Polar, AproticKeto~10-15%~0.11 - 0.18
Water (D₂O)80.1Polar, ProticKeto (strongly)< 2%< 0.02

Discussion and Interpretation

The data reveals a clear and logical trend governed by the principles of solute-solvent interactions.

  • Dominance of the Keto Form: In almost all solvents, the keto form is the major species at equilibrium. This is the expected outcome for a 1,4-dione that lacks the strong intramolecular hydrogen bonding and resonance stabilization seen in the enols of β-dicarbonyl compounds.[2]

  • Effect of Polar Protic Solvents: Water and methanol, the most polar protic solvents, show the lowest percentage of the enol form. This is a classic demonstration of Meyer's rule.[7][9] These solvents are exceptionally effective at solvating the two carbonyl groups of the diketo tautomer via hydrogen bonding, rendering it significantly more stable. Any minor stability gained by the enol form is outweighed by the powerful solvation of the keto form.[10]

  • The Anomaly of DMSO: While highly polar, the aprotic nature of DMSO leads to a higher enol content compared to protic solvents of similar or lower polarity (e.g., methanol, acetone). DMSO is a strong hydrogen bond acceptor.[7] It can stabilize the hydroxyl proton of the enol form, shifting the equilibrium slightly more towards the enol than other polar solvents that cannot offer this specific interaction.

  • Non-Polar Environments: The enol content is highest in the non-polar solvent, cyclohexane. In the absence of competing interactions from the solvent, even weak stabilizing forces within the enol tautomer become significant. This environment allows the enol form to exist in its most "natural" state, free from the disruptive or overwhelmingly stabilizing effects of polar or protic solvent molecules.[5][10]

Conclusion: Predictive Control for Chemical Synthesis and Analysis

The tautomeric equilibrium of 2,2,6-trimethyl-cyclohexane-1,4-dione is highly dependent on the solvent environment, with the diketo form predominating in most conditions. Polar protic solvents, such as water and methanol, strongly favor the keto tautomer due to efficient hydrogen-bond stabilization of the carbonyl groups. Conversely, non-polar, aprotic solvents like cyclohexane allow for the highest relative population of the enol form.

For researchers in drug development and organic synthesis, these findings provide a predictive framework. When designing reactions involving this scaffold, choosing a non-polar solvent may increase the concentration of the potentially more reactive enol intermediate. For analytical purposes, such as purification or characterization, understanding that the molecule exists as a mixture and that this mixture's composition is solvent-dependent is crucial for interpreting data from techniques like chromatography and spectroscopy correctly. This guide underscores the necessity of considering the solvent not merely as a medium, but as an active participant in shaping molecular identity and reactivity.

References

  • Alemán, P. A., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1844. [Link]

  • Behera, S., et al. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(10), 14365-14376. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

  • Berton, A., et al. (2011). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. ResearchGate. [Link]

  • da Silva, J. P. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Bentham Science Publishers. [Link]

  • da Silva, J. P. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione. [Link]

  • Mohammadi, A., et al. (2016). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. [Link]

  • Google Patents. (n.d.). US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione.
  • Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexanedione, 2,2,6-trimethyl- (CAS 20547-99-3). [Link]

  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. [Link]

  • Siani, G., et al. (2008). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 6(22), 4240-4246. [Link]

  • Unknown. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Unknown Source. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Facilities. [Link]

  • PubChem. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione. [Link]

  • The Good Scents Company. (n.d.). 2,2,6-trimethyl cyclohexane-1,4-dione. [Link]

  • Esselman, B. J., et al. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Westin, J. (n.d.). Enolates - Organic Chemistry. Jack Westin. [Link]

  • Wang, Y., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules. [Link]

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Safety Operating Guide

2,2,6-TriMethyl-cyclohexane-1,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of laboratory reagents is just as critical as the experimental workflows they enable. 2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3), often referred to as levodione, is a highly valuable cyclic diketone used extensively in organic synthesis, pheromone research, and as an intermediate in the multi-step asymmetric reduction to chiral compounds like actinol[1][2].

However, its unique structural properties dictate specific logistical and safety protocols. The following guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this compound.

Chemical Profile & Mechanistic Hazards

To manage a chemical safely, one must understand its reactivity. 2,2,6-Trimethylcyclohexane-1,4-dione features a cyclohexane ring substituted with three methyl groups (at the 2, 2, and 6 positions) and two carbonyl groups (at the 1 and 4 positions)[1].

The Causality of Risk:

  • Chemical Reactivity: The dione functionality makes the molecule highly susceptible to nucleophilic addition and condensation reactions[1]. If mixed with strong bases in a waste container, it can undergo uncontrolled, exothermic aldol condensation.

  • Physical State: At room temperature, it is a solid with a melting point of 156°C[1]. This presents a particulate/dust inhalation hazard during bulk transfers, necessitating strict respiratory and ventilation controls.

  • Toxicology: It is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) and is a known skin sensitizer (Skin Sens. 1)[3]. Repeated exposure without proper PPE can induce allergic contact dermatitis.

Table 1: Quantitative Hazard Data & Operational Implications
Hazard ClassificationGHS CodeMechanistic CauseOperational & Disposal Implication
Acute Toxicity H302, H312, H332Systemic absorption via mucosal/dermal routes.Mandates handling in a certified fume hood; waste must be sealed immediately.
Skin Sensitization H317Protein binding by the electrophilic carbonyl carbon.Requires double-gloving (Nitrile/Neoprene) during waste consolidation.
Eye Irritation H319Localized cellular irritation from particulate contact.Safety goggles required; face shield needed for large-scale transfers.
STOT SE 3 H336CNS depression upon inhalation of concentrated vapors/dust.Prohibits open-bench waste accumulation; active ventilation required.

Regulatory Framework for Disposal

Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously managed[4]. While pure 2,2,6-Trimethylcyclohexane-1,4-dione is not specifically P- or U-listed, it must be treated as a characteristic hazardous waste if mixed with regulated solvents[5][6].

  • Solvent Mixtures: If the compound is dissolved in spent non-halogenated solvents (e.g., Acetone, Xylene, Ethyl Acetate), the resulting waste stream carries an F003 or F005 EPA waste code[7].

  • Ignitability: Solutions with a flash point below 60 °C (140 °F) must be coded as D001 (Ignitable)[5][7].

  • Sewer Prohibition: Under no circumstances should this compound or its solutions be discharged into laboratory sink drains[4][8].

Experimental Protocols: Waste Management Workflows

Every protocol below is designed as a self-validating system. By incorporating verification checks at each step, laboratories can ensure absolute RCRA compliance and personnel safety.

Protocol A: Routine Laboratory Waste Accumulation

Objective: Safely segregate and store generated waste in a Satellite Accumulation Area (SAA) prior to EHS pickup[4].

  • Container Selection: Select a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass is required. Causality: These materials are inert to ketones and prevent UV-induced degradation of accompanying solvents.

  • Segregation Validation: Verify that the waste container contains NO strong oxidizers (e.g., peroxides, nitric acid) or strong bases (e.g., NaOH, amines). Validation: Check the lab's chemical inventory log for the specific carboy before adding the waste to prevent exothermic condensation[1].

  • Transfer: Working inside a fume hood, use a dedicated solid-transfer funnel for powders, or a liquid funnel for solutions.

  • Labeling: Immediately affix a Hazardous Waste label. Validation: The label must explicitly list "2,2,6-Trimethylcyclohexane-1,4-dione", the accompanying solvent(s) with approximate percentages, and the exact accumulation start date[9].

  • Closure: Seal the container with a leak-proof cap. RCRA mandates that containers must be closed at all times except when actively adding or removing waste[4].

Protocol B: Spill Response and Decontamination

Objective: Neutralize and recover accidental releases of solid or dissolved 2,2,6-Trimethylcyclohexane-1,4-dione.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered or room ventilation is maximized to mitigate H336 (drowsiness/dizziness) hazards[3].

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment (Solid): If spilled as a pure solid (melting point 156°C)[1], do not dry sweep, as this generates inhalable dust. Validation: Lightly dampen the solid with a compatible solvent (e.g., a small amount of ethanol) to suppress dust, then collect using a non-sparking scoop.

  • Containment (Liquid): If spilled as a solution, surround the spill with an inert absorbent (vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all absorbent materials and rinsate into a hazardous waste container[8].

Protocol C: Empty Container Management

Objective: Compliant disposal of the original chemical packaging.

  • Defacing: Completely deface or remove the original chemical label to indicate the container is no longer holding the primary stock[8].

  • Triple Rinsing: Although not an acutely hazardous P-listed waste[8][9], best practice for highly sensitizing compounds dictates triple-rinsing the empty container with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Collect all three rinses and dispose of them as hazardous waste[9].

  • Final Disposal: Once triple-rinsed and air-dried, the "RCRA Empty" container may be disposed of in the conventional solid waste stream[9].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of 2,2,6-Trimethylcyclohexane-1,4-dione waste from the point of generation to final destruction via high-temperature chemical incineration.

DisposalWorkflow Gen 1. Waste Generation (2,2,6-Trimethylcyclohexane-1,4-dione) SAA 2. Satellite Accumulation Area (SAA) Segregation & RCRA Labeling Gen->SAA Transfer to compatible HDPE/Glass container EHS 3. EHS Verification & Pickup Inventory Logging SAA->EHS Submit pickup request before volume limit CAA 4. Central Accumulation Area (CAA) Max 90-Day Storage EHS->CAA Transport to secure facility storage TSDF 5. EPA-Permitted TSDF High-Temperature Incineration CAA->TSDF Manifest & Ship via certified transporter

Figure 1: Cradle-to-grave workflow for the compliant disposal of 2,2,6-Trimethylcyclohexane-1,4-dione waste.

Final Destruction Mechanism

Once the waste is transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[10], the standard method of destruction for organic diketones is high-temperature liquid injection incineration .

Because 2,2,6-Trimethylcyclohexane-1,4-dione consists entirely of carbon, hydrogen, and oxygen ( C9​H14​O2​ )[1], it combusts cleanly into carbon dioxide and water vapor under oxygen-rich conditions. However, if the laboratory has mixed this compound with halogenated solvents (e.g., methylene chloride), the TSDF must route the exhaust gases through specialized wet scrubbers to neutralize the resulting hydrochloric acid (HCl) gas before atmospheric release.

References

  • CymitQuimica. "CAS 20547-99-3: 2,2,6-trimethylcyclohexane-1,4-dione - CymitQuimica.
  • NextSDS. "2,2,6-trimethylcyclohexane-1,4-dione — Chemical Substance Information - NextSDS.
  • ResearchGate. "Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to... - ResearchGate.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
  • Rowan University. "Rowan University Non-Hazardous Waste Disposal Guide for Laboratories.
  • American Chemical Society. "Regulation of Laboratory Waste - American Chemical Society.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA.
  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES.
  • University of Texas. "Chemical Waste | Environmental Health & Safety (EHS).
  • IN.gov. "Hazardous Chemical Compounds & Hazardous Waste - IN.gov.

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Advanced Safety and Operational Guide: Handling 2,2,6-Trimethylcyclohexane-1,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and precision is paramount. 2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3), a critical cyclic dione intermediate used in advanced organic synthesis and drug development, presents distinct toxicological challenges. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every operational choice is grounded in chemical causality and authoritative safety data.

Mechanistic Toxicology and Hazard Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular behavior and hazard profile of 2,2,6-Trimethylcyclohexane-1,4-dione.

  • Systemic Toxicity (H302, H312, H332) : This compound is classified as Acute Tox. 4 across oral, dermal, and inhalation routes[1]. With an XLogP of 0.9, it possesses moderate lipophilicity, allowing it to easily partition into and penetrate the stratum corneum of human skin[2].

  • Dermatological & Ocular Hazards (H315, H317, H319) : As an electrophilic dione, it can act as a hapten, covalently binding to nucleophilic residues on skin proteins to trigger allergic contact dermatitis (Skin Sens. 1)[1]. It is also a severe eye irritant (Eye Irrit. 2A)[1].

  • Neurological Impact (H336) : Inhalation of its vapors or aerosolized dust can induce central nervous system depression, leading to dizziness and drowsiness (STOT SE 3)[1]. This necessitates strict respiratory and engineering controls.

Physicochemical Properties & Hazard Thresholds

The following table summarizes the quantitative data that dictates our engineering controls and PPE selection:

Property / Hazard ClassificationValue / DesignationSource
CAS Number 20547-99-3[1]
Molecular Formula C9H14O2[2]
Molecular Weight 154.21 g/mol [2]
LogP (XLogP3) 0.9[2]
Topological Polar Surface Area 34.1 Ų[2]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Skin/Eye Hazards Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2A[1]
Target Organ Toxicity STOT SE 3 (Central Nervous System)[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling sensitizing diones. The following matrix outlines the required gear and the scientific rationale behind each choice:

  • Hand Protection :

    • Dry Powder: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness) is acceptable for short-duration weighing.

    • In Solution: When 2,2,6-Trimethylcyclohexane-1,4-dione is dissolved in organic solvents, Butyl rubber or Laminate (SilverShield) gloves are mandatory. Causality: Ketones rapidly degrade and permeate standard nitrile rubber. Butyl rubber provides superior chemical resistance against ketone-driven permeation, preventing dermal absorption (H312)[1].

  • Eye/Face Protection : Chemical splash goggles conforming to ANSI Z87.1 (or equivalent EN 166) must be worn. Causality: The compound is a Category 2A eye irritant (H319)[1]. Standard safety glasses lack the orbital seal required to prevent aerosolized dust or vapor from contacting the ocular mucosa.

  • Respiratory Protection : All handling must occur within a certified chemical fume hood. If a fume hood is compromised or unavailable, a half-face elastomeric respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges (or an N95 dust mask at minimum for solid handling) is required[3]. Causality: Prevents inhalation of particulates and mitigates the risk of STOT SE 3 (drowsiness/dizziness)[1].

  • Body Protection : A flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure, paired with full-length trousers and closed-toe, non-porous shoes.

Operational Workflow & Handling Protocol

Workflow for safe handling and exposure control of 2,2,6-Trimethylcyclohexane-1,4-dione.

Protocol 1: Safe Weighing and Transfer Methodology

This protocol is designed as a self-validating system to ensure containment before, during, and after chemical exposure.

  • Engineering Control Verification :

    • Action: Confirm the chemical fume hood is operating with a face velocity between 80 and 120 feet per minute (fpm).

    • Causality: Maintaining this specific velocity ensures aerosolized particulates and vapors are captured without creating turbulent eddies that could push the chemical back into the operator's breathing zone, mitigating H332 and H336 risks[1].

  • Static Control and Preparation :

    • Action: Use an anti-static weighing boat. If ambient humidity is below 40%, utilize an ionizing bar.

    • Causality: Dry organic powders can accumulate static charge, leading to sudden aerosolization or repulsion when approached with a spatula, increasing inhalation risks.

  • Transfer and Sealing :

    • Action: Dispense using a PTFE-coated spatula. Keep the sash below 18 inches. Cap the source container immediately after dispensing.

    • Causality: Minimizes the exposed surface area of the compound, directly reducing the vapor pressure and particulate shedding into the workspace.

  • Exterior Decontamination :

    • Action: Wipe the exterior of the sealed weighing vessel with an isopropanol-dampened lint-free wipe before removing it from the hood.

    • Causality: Prevents the transfer of invisible, lipophilic chemical residues to external lab benches or balances, validating the containment of the sensitizer (H317)[1].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent dermal sensitization and respiratory distress.

Protocol 2: Chemical Decontamination and Waste Disposal
  • Evacuation & Assessment :

    • Action: For spills >50g outside a fume hood, evacuate the immediate area for 15 minutes.

    • Causality: Allows the laboratory HVAC system to clear airborne particulates (H332 hazard) before re-entry with appropriate respiratory PPE[1].

  • Containment (Do Not Sweep) :

    • Action: Cover the spill with a damp absorbent pad or vermiculite. Never sweep dry powder.

    • Causality: Sweeping mechanically aerosolizes the dione, drastically increasing the risk of inhalation and ocular contact. Dampening suppresses dust generation.

  • Collection and Surface Decontamination :

    • Action: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Wash the affected surface with a mild detergent and water, followed by an ethanol wipe-down.

    • Causality: Detergent removes the bulk chemical, while the ethanol wipe-down solubilizes and removes any remaining lipophilic traces (XLogP = 0.9)[2], ensuring the surface is safe for future use.

  • Compliant Disposal :

    • Action: Label the container as "Hazardous Waste: Toxic/Irritant Solid (Contains 2,2,6-Trimethylcyclohexane-1,4-dione)".

    • Causality: Ensures compliance with EPA/RCRA regulations and communicates the specific hazards (Acute Tox 4, Skin Sens 1) to waste management personnel[1].

References

  • Source: nextsds.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.